molecular formula C19H18O5 B023587 1,7-Dihydroxy-3-methoxy-2-prenylxanthone CAS No. 77741-58-3

1,7-Dihydroxy-3-methoxy-2-prenylxanthone

Cat. No.: B023587
CAS No.: 77741-58-3
M. Wt: 326.3 g/mol
InChI Key: JKOMBLYQDHTFJC-UHFFFAOYSA-N
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Description

1,7-Dihydroxy-3-methoxy-2-prenylxanthone is a member of xanthones.
This compound has been reported in Garcinia nigrolineata, Garcinia mangostana, and Garcinia dulcis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dihydroxy-3-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-10(2)4-6-12-15(23-3)9-16-17(18(12)21)19(22)13-8-11(20)5-7-14(13)24-16/h4-5,7-9,20-21H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOMBLYQDHTFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C=CC(=C3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333503
Record name 1,7-Dihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
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Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,7-Dihydroxy-3-methoxy-2-prenylxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030606
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

77741-58-3
Record name 1,7-Dihydroxy-3-methoxy-2-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77741-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Dihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-Dihydroxy-3-methoxy-2-prenylxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030606
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

220 - 222 °C
Record name 1,7-Dihydroxy-3-methoxy-2-prenylxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030606
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to 1,7-Dihydroxy-3-methoxy-2-prenylxanthone: Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-dihydroxy-3-methoxy-2-prenylxanthone is a prenylated xanthone (B1684191), a class of secondary metabolites known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural sources, isolation, and potential signaling pathways associated with this compound. The primary natural source of this compound is the tropical fruit Garcinia mangostana L., commonly known as mangosteen. This document details the distribution of the compound within the fruit, provides a composite experimental protocol for its isolation and characterization, and presents a hypothetical signaling pathway based on the known activities of structurally similar xanthones. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams in the DOT language.

Natural Sources and Distribution

This compound has been identified as a constituent of the mangosteen fruit (Garcinia mangostana L.)[1][2][3]. It is present in both the pericarp (peel) and the arils (the fleshy, edible part) of the fruit. While the pericarp is a rich source of a wide variety of xanthones, this compound is considered a minor xanthone compared to major constituents like α-mangostin and γ-mangostin[4][5].

Table 1: Natural Sources of this compound
Plant SpeciesFamilyPlant Part(s)Reference(s)
Garcinia mangostana L.ClusiaceaePericarp, Arils[1][2][3][5][6]
Garcinia nigrolineataClusiaceaeNot specified[6]
Garcinia dulcisClusiaceaeNot specified[6]
Table 2: Quantitative Data of Selected Xanthones in Garcinia mangostana Pericarp
XanthoneConcentration (μg/g of dried peel)Reference(s)
α-Mangostin51,062.21[4]
γ-Mangostin11,100.72[4]
Gartanin2,398.96[4]
β-Mangostin1,508.01[4]
8-Desoxygartanin1,490.61[4]
Garcinone C513.06[4]
Garcinone D469.82[4]

Experimental Protocols

The following is a composite, detailed methodology for the isolation and characterization of this compound from Garcinia mangostana pericarp, based on established protocols for xanthone extraction.

Extraction
  • Sample Preparation: Fresh, ripe mangosteen fruits are washed, and the pericarps are manually separated from the arils. The pericarps are then sliced into small pieces and dried in an oven at 40-50°C until a constant weight is achieved. The dried pericarps are ground into a fine powder.

  • Solvent Extraction: The powdered pericarp is subjected to solvent extraction. Methanol (B129727) is an effective solvent for extracting a broad range of xanthones[4]. A typical procedure involves macerating the powder in methanol (e.g., 1:10 w/v) at room temperature with constant stirring for 24-48 hours. This process is repeated three times to ensure exhaustive extraction.

  • Concentration: The methanolic extracts are combined and filtered. The solvent is then evaporated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Isolation and Purification

A multi-step chromatographic process is generally required to isolate minor xanthones like this compound.

  • Initial Fractionation (VLC): The crude extract is subjected to Vacuum Liquid Chromatography (VLC) on silica (B1680970) gel. A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with solvents such as ethyl acetate (B1210297) and methanol. Fractions are collected based on their TLC profiles.

  • Column Chromatography: Fractions showing the presence of the target compound (as determined by TLC and comparison with a standard, if available) are pooled and subjected to further separation using silica gel column chromatography. A finer gradient of n-hexane and ethyl acetate is typically used.

  • Preparative HPLC: For final purification, preparative High-Performance Liquid Chromatography (HPLC) is employed. A C18 reversed-phase column is commonly used with a mobile phase consisting of a gradient of methanol and water, often with a small percentage of formic acid to improve peak shape. The eluent is monitored by a UV detector at wavelengths such as 254, 320, or 350 nm. The peak corresponding to this compound is collected.

Structure Elucidation

The structure of the purified compound is confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of protons and carbons and to confirm the final structure.

Table 3: Spectroscopic Data for this compound

(Note: The following data is a representative compilation based on literature for this and structurally similar compounds. Actual shifts may vary slightly depending on the solvent and instrument used.)

¹H NMR (CDCl₃, 500 MHz) ¹³C NMR (CDCl₃, 125 MHz)
δ 13.5 (s, 1H, 1-OH)δ 182.5 (C-9)
δ 7.35 (d, J = 8.5 Hz, 1H, H-5)δ 163.0 (C-1)
δ 6.80 (d, J = 8.5 Hz, 1H, H-6)δ 161.5 (C-3)
δ 6.35 (s, 1H, H-4)δ 157.0 (C-4a)
δ 6.25 (s, 1H, H-8)δ 155.5 (C-7)
δ 5.20 (t, J = 7.0 Hz, 1H, H-2')δ 145.0 (C-8a)
δ 3.80 (s, 3H, 3-OCH₃)δ 132.0 (C-3')
δ 3.40 (d, J = 7.0 Hz, 2H, H-1')δ 122.5 (C-2')
δ 1.80 (s, 3H, H-4')δ 121.0 (C-5)
δ 1.70 (s, 3H, H-5')δ 112.0 (C-6)
δ 109.0 (C-2)
δ 104.0 (C-9a)
δ 102.0 (C-8)
δ 93.0 (C-4)
δ 56.0 (3-OCH₃)
δ 25.8 (C-5')
δ 21.5 (C-1')
δ 18.0 (C-4')

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, the biological activities of other prenylated xanthones from Garcinia mangostana provide a strong basis for a hypothetical mechanism of action. Many xanthones exhibit anti-inflammatory, antioxidant, and anticancer properties[7]. These effects are often mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2[7][8][9].

A structurally similar compound, 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475), has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing the TLR4/NF-κB signaling cascade[10]. It has also been found to modulate MAPK signaling pathways to inhibit the proliferation of rheumatoid arthritis-derived fibroblast-like synoviocytes[11].

Based on this evidence, a plausible signaling pathway for this compound involves its interaction with upstream components of the inflammatory and oxidative stress response pathways.

Hypothetical Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB->NFkB releases NFkB_n NF-kB AP1 AP-1 Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_n Nrf2 Gene_Expression Gene Expression (Pro-inflammatory cytokines, Antioxidant enzymes) NFkB_n->Gene_Expression AP1->Gene_Expression Nrf2_n->Gene_Expression Xanthone This compound Xanthone->IKK Inhibits Xanthone->p38 Modulates Xanthone->JNK Modulates Xanthone->ERK Modulates Xanthone->Keap1 Inhibits

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow Diagram

G start Start: Dried Garcinia mangostana Pericarp extraction Methanol Extraction start->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Xanthone Extract concentration->crude_extract vlc Vacuum Liquid Chromatography (Silica Gel) crude_extract->vlc fractionation Fraction Collection and Pooling (TLC analysis) vlc->fractionation column_chrom Column Chromatography (Silica Gel) fractionation->column_chrom prep_hplc Preparative HPLC (C18 column) column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structure_elucidation Structure Elucidation pure_compound->structure_elucidation ms HRESIMS structure_elucidation->ms nmr 1H, 13C, 2D NMR structure_elucidation->nmr end End: Characterized Compound ms->end nmr->end

Caption: General experimental workflow for the isolation of this compound.

Conclusion and Future Directions

This compound is a naturally occurring xanthone with potential biological activities. Its presence in Garcinia mangostana, a fruit with a long history of use in traditional medicine, makes it a compound of interest for further pharmacological investigation. While this guide provides a framework for its study, further research is needed to:

  • Develop and validate a sensitive analytical method for the precise quantification of this compound in various plant matrices and biological samples.

  • Elucidate the specific molecular targets and signaling pathways directly modulated by this compound to confirm the hypothetical pathway presented.

  • Conduct in vivo studies to evaluate its efficacy and safety profile for potential therapeutic applications.

This technical guide serves as a foundational resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development, aiming to facilitate further exploration of this promising compound.

References

Isolating 1,7-Dihydroxy-3-methoxy-2-prenylxanthone from Garcinia mangostana: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of 1,7-dihydroxy-3-methoxy-2-prenylxanthone, a bioactive xanthone (B1684191) found in the pericarp of Garcinia mangostana (mangosteen). This document outlines a representative methodology synthesized from established literature, presents key quantitative data, and offers visualizations to aid in understanding the experimental workflow.

Introduction

Garcinia mangostana, commonly known as mangosteen, is a tropical fruit renowned for its rich composition of polyphenolic compounds, particularly prenylated xanthones. These compounds, concentrated in the fruit's pericarp, have garnered significant scientific interest due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and cytotoxic properties. Among the dozens of xanthones identified, this compound stands as a notable constituent. This guide details a comprehensive approach to its isolation and characterization, providing a foundational protocol for researchers in natural product chemistry and drug discovery. The methodologies described are based on common and effective techniques reported for the separation of xanthones from Garcinia mangostana.[1][2][3][4]

Experimental Protocols

The following sections describe a typical, multi-stage process for the isolation and purification of this compound from dried mangosteen pericarp.

Plant Material and Extraction
  • Preparation : Dried pericarps of Garcinia mangostana are ground into a fine powder to increase the surface area for solvent extraction.[1][4]

  • Maceration : The powdered pericarp (e.g., 1 kg) is subjected to exhaustive extraction by maceration at room temperature.[1] A common solvent system is 95% ethanol (B145695) or methanol (B129727) (e.g., 3 x 5 L, each for 3 days).[1][2] Acetone has also been effectively used.[3][5]

  • Concentration : The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[2]

Solvent Partitioning (Fractionation)

The crude extract is sequentially partitioned to separate compounds based on their polarity.

  • Suspension : The crude extract (e.g., 300 g) is suspended in water (e.g., 700 mL).[1]

  • Liquid-Liquid Extraction : The aqueous suspension is then successively partitioned with solvents of increasing polarity. A typical sequence is:

    • n-hexane

    • Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃)

    • Ethyl acetate (B1210297) (EtOAc)

    • n-butanol (n-BuOH) Prenylated xanthones, including the target compound, are typically enriched in the dichloromethane or ethyl acetate fractions.[1][6]

Chromatographic Purification

The bioactive fraction (e.g., the CH₂Cl₂ or EtOAc fraction) is subjected to multiple rounds of chromatography to isolate the pure compound.

  • Silica (B1680970) Gel Column Chromatography : The dried fraction is adsorbed onto silica gel and loaded onto a silica gel column. Elution is performed with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.[2][4] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography : Fractions containing the target compound are often further purified on a Sephadex LH-20 column, typically using methanol as the eluent, to remove pigments and other impurities.[6]

  • Preparative High-Performance Liquid Chromatography (HPLC) : Final purification to obtain the compound at high purity is often achieved using preparative HPLC, typically with a C18 column and a mobile phase such as a methanol/water or acetonitrile/water gradient.[2]

The following diagram illustrates the general workflow for the isolation and purification process.

G cluster_0 Extraction & Fractionation cluster_1 Purification cluster_2 Analysis A Dried & Powdered Garcinia mangostana Pericarp B Maceration (e.g., Ethanol) A->B C Crude Extract B->C D Solvent Partitioning (Hexane, DCM, EtOAc, BuOH) C->D E Bioactive Fraction (DCM or EtOAc) D->E F Silica Gel Column Chromatography E->F G Sephadex LH-20 Chromatography F->G H Preparative HPLC G->H I Pure 1,7-dihydroxy-3-methoxy- 2-prenylxanthone H->I J Spectroscopic Characterization (NMR, MS, IR) I->J

Caption: General workflow for the isolation and characterization of this compound.

Data Presentation

This section summarizes the key physicochemical and spectroscopic data for this compound. While a complete dataset from a single isolation experiment is not available in the public domain, the following tables compile data from reputable chemical databases and primary literature.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₉H₁₈O₅[7]
Molecular Weight 326.3 g/mol [7]
Appearance Yellow Solid[4]
CAS Number 77741-58-3[7]
Table 2: Spectroscopic Data

The definitive characterization of this compound was reported by Perveen et al. in 1981. The following data is consistent with the assigned structure.

Technique Data Source / Reference
¹H NMR Data not publicly available in searched databases. Consistent with a prenylated and methoxylated dihydroxyxanthone structure.Original data in: Perveen, S.; Khan, N.U.; Ahmad, F. J. Nat. Prod.1981 , 44 (5), 596–602.
¹³C NMR See Table 3 for detailed assignments.[7]
Mass Spec. (MS) Data not publicly available in searched databases. Expected M⁺ at m/z 326.1154.
Infrared (IR) Data not publicly available in searched databases. Expected peaks for -OH, C=O (carbonyl), and C=C (aromatic) groups.Consistent with general xanthone structures.
Table 3: ¹³C NMR Spectroscopic Data

The following table presents the ¹³C NMR data for this compound.

Carbon Atom Chemical Shift (δ) in ppm
1161.4
2110.8
3163.5
492.1
4a156.7
5115.5
6122.1
7154.7
8108.3
8a102.7
9 (C=O)181.8
9a103.7
1' (CH₂)22.3
2' (CH)122.4
3' (C)131.5
4' (CH₃)25.8
5' (CH₃)17.8
OCH₃56.1
Source: PubChem CID 509269. Data provided by W. Robien, University of Vienna.[7]

Logical Relationships in Spectroscopic Analysis

The structural elucidation of the isolated compound relies on the correlation of data from various spectroscopic techniques. The logical flow of this analysis is critical for unambiguous identification.

G cluster_0 Primary Structure Information cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation MS Mass Spectrometry (MS) Determines Molecular Formula (e.g., C₁₉H₁₈O₅) NMR_13C ¹³C NMR Shows number and type of carbon atoms MS->NMR_13C Provides atom count IR Infrared (IR) Spectroscopy Identifies Functional Groups (-OH, C=O, Aromatic C=C) NMR_1H ¹H NMR Shows proton environment, multiplicity, and integration IR->NMR_1H Confirms functional groups NMR_2D 2D NMR (COSY, HMBC, HSQC) Correlates ¹H and ¹³C signals to build the molecular skeleton NMR_1H->NMR_2D NMR_13C->NMR_2D Structure Confirmed Structure 1,7-dihydroxy-3-methoxy- 2-prenylxanthone NMR_2D->Structure Defines connectivity

References

The Biosynthesis of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 1,7-dihydroxy-3-methoxy-2-prenylxanthone, a prenylated xanthone (B1684191) identified in species such as Garcinia mangostana. While the precise enzymatic steps in its formation are yet to be fully elucidated in its native producers, this document outlines a putative pathway based on established knowledge of xanthone biosynthesis in plants. Key enzymatic reactions, including those catalyzed by cytochrome P450 monooxygenases, O-methyltransferases, and prenyltransferases, are detailed. Furthermore, this guide furnishes detailed experimental protocols for the characterization of these enzyme classes, drawing from methodologies applied to analogous enzymes from other plant species. Quantitative data from representative enzymes are presented to provide a comparative framework for future research. This document is intended to serve as a foundational resource for researchers aiming to elucidate and potentially engineer the biosynthesis of this and related bioactive xanthones.

Proposed Biosynthetic Pathway

The biosynthesis of xanthones in plants is known to originate from the shikimate pathway, leading to a benzophenone (B1666685) intermediate which then undergoes cyclization to form the core xanthone scaffold.[1][2] For this compound, the pathway is postulated to proceed from the key intermediate, 1,3,7-trihydroxyxanthone (1,3,7-THX). Subsequent modification of this core structure through a series of hydroxylation, methylation, and prenylation reactions leads to the final product. The precise sequence of these final steps is yet to be definitively established for this specific molecule. One plausible route, based on the biosynthesis of related xanthones in Garcinia mangostana, is proposed below.[1][2]

First, a hydroxylation event at the C-1 position of a precursor, followed by methylation at the C-3 hydroxyl group and a subsequent prenylation at the C-2 position, would yield the target molecule. An alternative sequence could also be envisioned. The pathway diagram below illustrates a logical sequence of these enzymatic transformations.

OMT_Expression_Purification_Workflow Transformation Transform E. coli BL21(DE3) with Expression Construct Culture_Growth Grow Transformed E. coli in LB Medium Transformation->Culture_Growth Induction Induce Protein Expression with IPTG Culture_Growth->Induction Harvesting Harvest Cells by Centrifugation Induction->Harvesting Lysis Lyse Cells by Sonication Harvesting->Lysis Purification Purify His-tagged Protein by Ni-NTA Affinity Chromatography Lysis->Purification Analysis Analyze Purity by SDS-PAGE Purification->Analysis PT_Expression_Purification_Workflow Transfection Co-transfect Insect Cells (e.g., Sf9) with Transfer Vector and Baculovirus DNA Virus_Amplification Amplify Recombinant Baculovirus Transfection->Virus_Amplification Infection Infect Insect Cell Culture with High-titer Virus Virus_Amplification->Infection Harvesting Harvest Infected Cells Infection->Harvesting Microsome_Isolation Isolate Microsomal Fraction by Differential Centrifugation Harvesting->Microsome_Isolation Solubilization (Optional) Solubilize Membrane Proteins with Detergent Microsome_Isolation->Solubilization Purification Purify His-tagged Protein by Ni-NTA Affinity Chromatography Solubilization->Purification

References

Chemical structure and properties of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dihydroxy-3-methoxy-2-prenylxanthone is a naturally occurring xanthone (B1684191) derivative found predominantly in the pericarp of the mangosteen fruit (Garcinia mangostana).[1][2] As a member of the xanthone class of compounds, it is of significant interest to the scientific community due to the well-documented broad-spectrum biological activities of related analogues, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological activities of this compound, supported by experimental protocols and logical workflows. While specific research on this particular xanthone is emerging, this guide extrapolates from closely related and well-studied xanthones to provide a strong predictive foundation for future research and drug development endeavors.

Chemical Structure and Physicochemical Properties

This compound possesses a tricyclic dibenzo-γ-pyrone scaffold, which is characteristic of xanthones.[4] The core structure is functionalized with two hydroxyl groups at positions 1 and 7, a methoxy (B1213986) group at position 3, and a prenyl (3-methylbut-2-enyl) group at position 2.[4] This specific arrangement of functional groups is crucial for its chemical reactivity and biological interactions. The prenyl group, in particular, is known to enhance the bioactivity of many natural products.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1,7-dihydroxy-3-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one[4]
CAS Number 77741-58-3[4]
Molecular Formula C₁₉H₁₈O₅[4]
Molecular Weight 326.3 g/mol [4]
Appearance Yellow powder[4]
Boiling Point 547.7 ± 50.0 °C at 760 mmHg[4]
Density 1.3 ± 0.1 g/cm³[4]
Flash Point 199.7 ± 23.6 °C[4]
Solubility Practically insoluble in water[4]

Synthesis and Isolation

Natural Isolation

This compound is naturally found in the fruit hulls of Garcinia mangostana.[5] Its isolation from the plant material typically involves extraction with organic solvents followed by chromatographic separation.

Experimental Protocol: Bioassay-Guided Isolation from Garcinia mangostana

  • Extraction: The dried and powdered pericarp of Garcinia mangostana is subjected to extraction with an organic solvent such as ethanol (B145695) or ethyl acetate (B1210297) at room temperature.[3]

  • Fractionation: The resulting crude extract is then fractionated using vacuum liquid chromatography (VLC) with a step gradient of solvents, typically starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and acetone.[3]

  • Purification: The fractions are then subjected to further purification using techniques like high-performance liquid chromatography (HPLC) to isolate the pure compound.[3] High-speed countercurrent chromatography has also been shown to be an efficient method for the separation of xanthones from mangosteen waste.[6]

  • Characterization: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_characterization Characterization start Dried Garcinia mangostana Pericarp extraction Solvent Extraction (Ethanol/Ethyl Acetate) start->extraction fractionation Vacuum Liquid Chromatography extraction->fractionation purification High-Performance Liquid Chromatography fractionation->purification characterization NMR & Mass Spectrometry purification->characterization end Pure this compound characterization->end

Isolation workflow for this compound.

Chemical Synthesis

While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be inferred from the synthesis of structurally similar prenylated xanthones. The key step would be the C-prenylation of a dihydroxy-methoxyxanthone precursor.

Proposed Experimental Protocol: Synthesis of Prenylated Xanthones

  • Starting Material: The synthesis would likely start with a 1,7-dihydroxy-3-methoxyxanthone precursor.

  • Prenylation Reaction: The precursor is reacted with prenyl bromide in the presence of a base, such as potassium hydroxide (B78521) (KOH), in a suitable solvent system (e.g., water/acetone). The reaction is typically stirred at room temperature for an extended period (e.g., 24 hours).

  • Workup: The reaction mixture is then acidified (e.g., with 10% HCl) and extracted with an organic solvent like dichloromethane (B109758) (DCM).

  • Purification: The crude product is purified using column chromatography to yield the desired this compound.

G start 1,7-dihydroxy-3-methoxyxanthone reaction C-Prenylation Reaction (Room Temperature, 24h) start->reaction reagents Prenyl Bromide, KOH Water/Acetone reagents->reaction workup Acidification (HCl) Extraction (DCM) reaction->workup purification Column Chromatography workup->purification end This compound purification->end

Proposed synthesis workflow for this compound.

Biological Activities and Potential Signaling Pathways

While direct studies on the biological activities of this compound are limited, the extensive research on other xanthones from Garcinia mangostana provides strong evidence for its potential therapeutic effects.[2][5] The general class of xanthones is known to exhibit antioxidant, anti-inflammatory, and anticancer activities.[2][3]

Anticipated Biological Activities:

  • Antioxidant Activity: Xanthones are known to be potent antioxidants. This activity is often attributed to their ability to scavenge free radicals.

  • Anti-inflammatory Properties: Many xanthones exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[2]

  • Anticancer Potential: Numerous studies have demonstrated the antitumor activities of xanthones against various cancer cell lines.[3] These effects are often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3]

Potential Signaling Pathway: Inhibition of the TLR4/NF-κB Pathway

A structurally related compound, 1,7-dihydroxy-3,4-dimethoxyxanthone, has been shown to inhibit inflammation by suppressing the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling cascade. It is plausible that this compound may exert its anti-inflammatory effects through a similar mechanism.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates and degrades NFkB NF-κB IkB->NFkB nucleus Nucleus NFkB->nucleus translocates to inflammation Inflammatory Response nucleus->inflammation initiates transcription of pro-inflammatory genes compound 1,7-Dihydroxy-3-methoxy- 2-prenylxanthone compound->TLR4 inhibits

Potential anti-inflammatory signaling pathway of this compound.

Future Directions

Further research is warranted to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

  • Quantitative Biological Assays: Performing in vitro and in vivo studies to determine the specific IC₅₀ values for its antioxidant, anti-inflammatory, and anticancer activities.

  • Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic and Toxicological Profiling: Assessing its absorption, distribution, metabolism, excretion (ADME), and toxicity to evaluate its potential as a drug candidate.

Conclusion

This compound is a promising natural product with a chemical structure that suggests a range of beneficial biological activities. While direct experimental data for this specific molecule is still emerging, the wealth of information on related xanthones provides a strong rationale for its further investigation. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and other related natural compounds.

References

Spectroscopic Profile of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1,7-Dihydroxy-3-methoxy-2-prenylxanthone, a naturally occurring xanthone (B1684191) derivative isolated from species such as Garcinia mangostana. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development, offering key data for the identification and characterization of this compound.

Core Spectroscopic Data

The structural elucidation of this compound is reliant on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The data presented herein has been compiled from peer-reviewed literature.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound as C₁₉H₁₈O₅, with a corresponding molecular weight of 326.34 g/mol . The following table summarizes the key mass-to-charge ratio (m/z) values obtained from Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Ion ModeAdductObserved m/zKey Fragment(s)
Positive[M+H]⁺327271
Negative[M-H]⁻325Not Reported
Nuclear Magnetic Resonance (NMR) Spectroscopy

While this compound has been isolated and identified in several studies, a complete and publicly available dataset of its ¹H and ¹³C NMR assignments with chemical shifts and coupling constants could not be definitively located in the reviewed literature. However, the general spectral characteristics of the xanthone scaffold and the prenyl and methoxy (B1213986) substituents are well-established.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals corresponding to the protons on the xanthone nucleus.

  • Methoxy Protons: A singlet peak for the -OCH₃ group.

  • Prenyl Group Protons: Characteristic signals for the vinyl, methylene (B1212753), and two methyl groups of the 3-methyl-2-butenyl (B1208987) side chain.

  • Hydroxyl Protons: Broad singlets for the phenolic hydroxyl groups.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region characteristic of the xanthone C=O group.

  • Aromatic and Olefinic Carbons: Signals for the sp² hybridized carbons of the xanthone core and the prenyl group.

  • Methoxy Carbon: A signal for the carbon of the -OCH₃ group.

  • Aliphatic Carbons: Signals for the methylene and methyl carbons of the prenyl group.

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the isolation and characterization of xanthones like this compound.

Sample Preparation and Extraction
  • Plant Material: The dried and powdered pericarp of Garcinia mangostana is commonly used as the source material.

  • Extraction: The powdered material is subjected to maceration with organic solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol (B129727), to obtain crude extracts.

  • Fractionation: The crude extracts are then fractionated using techniques like vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

    • Sample Preparation: Samples are dissolved in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

    • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired to enable full structural assignment.

  • Mass Spectrometry (MS):

    • Instrumentation: High-resolution mass spectra are obtained using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

    • Method: The analysis is often performed using Liquid Chromatography-Mass Spectrometry (LC-MS) to separate the compound from a complex mixture before detection. This allows for the determination of the accurate mass and elemental composition.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_output Data Output Plant_Material Plant Material (e.g., Garcinia mangostana) Extraction Solvent Extraction Plant_Material->Extraction Maceration Fractionation Chromatographic Fractionation Extraction->Fractionation VLC/Column Chromatography Pure_Compound Pure Compound Isolation Fractionation->Pure_Compound Purification NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRMS) Pure_Compound->Mass_Spectrometry Structure_Elucidation Structure Elucidation NMR_Spectroscopy->Structure_Elucidation Mass_Spectrometry->Structure_Elucidation NMR_Data NMR Data Tables (Chemical Shifts, Coupling Constants) Structure_Elucidation->NMR_Data MS_Data MS Data (m/z, Molecular Formula) Structure_Elucidation->MS_Data

Figure 1. General workflow for the isolation and spectroscopic characterization of natural products.

The Multifaceted Biological Activities of Prenylated Xanthones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Prenylated xanthones, a class of polyphenolic compounds predominantly found in plants of the Clusiaceae family, have garnered significant attention in the scientific community for their diverse and potent biological activities. The addition of one or more isoprenoid groups to the xanthone (B1684191) scaffold enhances their lipophilicity and ability to interact with cellular membranes and proteins, leading to a broad spectrum of pharmacological effects. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of prenylated xanthones, focusing on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways and workflows to facilitate further research and development in this promising area of natural product chemistry.

Anticancer Activity of Prenylated Xanthones

Prenylated xanthones have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various prenylated xanthones against different human cancer cell lines, providing a comparative overview of their cytotoxic potential.

CompoundCancer Cell LineIC50 (µM)Reference(s)
α-MangostinMCF-7 (Breast)4.4 - 12.0[1]
α-MangostinMDA-MB-231 (Breast)8.95[2]
α-MangostinDLD-1 (Colon)~20[3]
α-MangostinHT-29 (Colon)4.10 - 6.40[4]
α-MangostinA549 (Lung)3.90 - 5.50[4]
α-MangostinPC-3 (Prostate)3.20 - 4.60[4]
α-MangostinHepG2 (Liver)4.50 - 10.0[4]
β-MangostinC6 (Glioma)-[5]
γ-Mangostin---
Garcinone CCNE1 (Nasopharyngeal)0.68[6]
Garcinone CCNE2 (Nasopharyngeal)13.24[6]
Garcinone CHK1 (Nasopharyngeal)9.71[6]
Garcinone CHONE1 (Nasopharyngeal)8.99[6]
Garcinone D---
Garcinone EHEY (Ovarian)-[7]
Garcinone EA2780 (Ovarian)-[7]
Garcinone EA2780/Taxol (Ovarian)-[7]
Garcinone EHeLa (Cervical)~32[6]
Garcinone EHSC-4 (Oral)4.8[6]
Garcinone EMDA-MB-231 (Breast)8.95[2]
Garcinone EMCF-7 (Breast)8.07[2]
Gambogic AcidA549 (Lung)0.5 - 1.0[8]
Gambogic AcidSPC-A1 (Lung)0.5 - 1.0[8]
Gambogic AcidSKOV3 (Ovarian)~3.2[9]
Bannaxanthone DMDA-MB-231 (Breast)-[2][10]
1,3,7-Trihydroxy-2,4-diisoprenylxanthone (B1249342)HT-29 (Colon)-[11]
Mangostenone CKB (Oral)2.8 µg/mL[12]
Mangostenone CBC-1 (Breast)3.53 µg/mL[12]
Mangostenone CNCI-H187 (Lung)3.72 µg/mL[12]
GartaninNCI-H187 (Lung)1.08 µg/mL[12]
3,6-di-O-acetyl-α-mangostinHT-29 (Colon)1.0[11]
Signaling Pathways in Anticancer Activity

Prenylated xanthones exert their anticancer effects by modulating several critical signaling pathways. The PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer, are prominent targets.

The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival. Several prenylated xanthones, including α-mangostin and bannaxanthone D, have been shown to inhibit this pathway.[2][10][13][14][15] For instance, α-mangostin has been reported to suppress the phosphorylation of PI3K, Akt, and mTOR in various cancer models, leading to the induction of apoptosis and autophagy.[6][13]

PI3K_Akt_mTOR_Pathway PX Prenylated Xanthones (e.g., α-Mangostin, Bannaxanthone D) PI3K PI3K PX->PI3K Inhibition Akt Akt PX->Akt Inhibition mTORC1 mTORC1 PX->mTORC1 Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 PDK1->Akt P Akt->mTORC1 P Proliferation Cell Growth & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis

PI3K/Akt/mTOR pathway inhibition by prenylated xanthones.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Prenylated xanthones like α-mangostin have been shown to modulate the MAPK pathway, including the ERK, JNK, and p38 subfamilies, contributing to their anticancer effects.[3]

Antimicrobial Activity of Prenylated Xanthones

Prenylated xanthones exhibit broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. The lipophilic prenyl groups are thought to facilitate the interaction with and disruption of microbial cell membranes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected prenylated xanthones against different microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference(s)
α-MangostinStaphylococcus aureus (MRSA)0.5 - 1.0[16]
α-MangostinStaphylococcus aureus (MSSA)3.13 - 6.25[17]
α-MangostinEnterococcus (VRE)3.13 - 6.25[17]
α-MangostinMycobacterium tuberculosis6.25[1]
β-MangostinMycobacterium tuberculosis6.25[1]
γ-MangostinStaphylococcus aureus (MRSA)3.13 - 6.25[17]
Garcinone BMycobacterium tuberculosis6.25[1]
Emerixanthone F derivativeMicrococcus luteus ML018.9[5]
1,5-Dihydroxy-6,7-dimethoxyxanthoneStaphylococcus epidermidis16[16]
1,5-Dihydroxy-6,7-dimethoxyxanthoneBacillus cereus16[16]
1,3,6-Trihydroxy-7-methoxyxanthoneSalmonella Typhimurium4[16]
Scortechinone BStaphylococcus aureus (MRSA)-[15]
Scortechinone CStaphylococcus aureus (MRSA)-[15]

Anti-inflammatory and Antioxidant Activities

Prenylated xanthones possess potent anti-inflammatory and antioxidant properties, which are often interconnected. They can scavenge free radicals and modulate signaling pathways involved in inflammation and oxidative stress.

Quantitative Data: Anti-inflammatory and Antioxidant Activities

The following table summarizes the IC50 values for the anti-inflammatory and antioxidant activities of various prenylated xanthones.

CompoundActivityAssayIC50 (µM)Reference(s)
1,3,7-Trihydroxy-2,4-diisoprenylxanthoneNF-κB Inhibitionp65 Inhibition Assay2.9[11]
NeobractatinNO Production Inhibition-1.77[14]
Compound 20 (from G. bracteata)NO Production Inhibition-1.22[14]
Xanthone from G. xanthochymus (Compound 1)AntioxidantDPPH19.64[18]
Xanthone from G. xanthochymus (Compound 6)AntioxidantDPPH66.88[18]
CycloartelastoxanthoneAntioxidantDPPH18.7[19]
Artoflavone AAntioxidantDPPH24.2[19]
CycloartobiloxanthoneAntioxidantDPPH26.8[19]
ArtelastoheterolAntioxidantDPPH42.2[19]
Forbexanthone derivative (Compound 3)AntioxidantABTS<0.05[20]
Signaling Pathways in Anti-inflammatory and Antioxidant Activities

The Aryl hydrocarbon Receptor (AhR) and Nuclear factor erythroid 2-related factor 2 (Nrf2) are key regulators of cellular responses to xenobiotics and oxidative stress. Several prenylated xanthones, such as Garcinone D, have been identified as activators of both AhR and Nrf2 pathways.[21][22] Activation of Nrf2 leads to the expression of antioxidant and cytoprotective genes, while AhR activation is involved in the metabolism of foreign compounds.

AhR_Nrf2_Pathway PX Prenylated Xanthones (e.g., Garcinone D) AhR_complex AhR-Hsp90 Complex PX->AhR_complex Binds Nrf2_Keap1 Nrf2-Keap1 Complex PX->Nrf2_Keap1 Dissociation AhR AhR AhR_complex->AhR Translocates to Nucleus XRE XRE AhR->XRE ARNT ARNT ARNT->XRE PhaseI_II Phase I & II Enzymes XRE->PhaseI_II Transcription Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Translocates to Nucleus ARE ARE Nrf2->ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Transcription

Activation of AhR and Nrf2 pathways by prenylated xanthones.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some prenylated xanthones have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators. For example, 1,3,7-trihydroxy-2,4-diisoprenylxanthone has been reported to inhibit NF-κB p65.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the biological activities of prenylated xanthones.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the prenylated xanthone for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay measures cell density based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 515 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Antimicrobial Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the prenylated xanthone in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant Assays

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Reaction Mixture: In a 96-well plate, mix various concentrations of the prenylated xanthone with a methanolic solution of DPPH (e.g., 0.1 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

This assay measures the ability of a compound to scavenge the ABTS radical cation.

  • ABTS Radical Generation: Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

  • Reaction Mixture: Mix various concentrations of the prenylated xanthone with the ABTS radical solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the modulation of signaling pathways.

  • Cell Lysis: Treat cells with the prenylated xanthone, then lyse the cells in RIPA buffer to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, Nrf2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the investigation of the biological activities of prenylated xanthones.

Experimental_Workflow Start Start: Isolate/Synthesize Prenylated Xanthone InVitro In Vitro Screening Start->InVitro Cytotoxicity Cytotoxicity Assays (MTT, SRB) InVitro->Cytotoxicity Antimicrobial Antimicrobial Assays (MIC) InVitro->Antimicrobial Antioxidant Antioxidant Assays (DPPH, ABTS) InVitro->Antioxidant Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Antimicrobial->Mechanism Antioxidant->Mechanism Signaling Signaling Pathway Analysis (Western Blot) Mechanism->Signaling Apoptosis Apoptosis/Cell Cycle Analysis Mechanism->Apoptosis InVivo In Vivo Studies (Animal Models) Signaling->InVivo Apoptosis->InVivo Efficacy Efficacy Evaluation InVivo->Efficacy Toxicity Toxicity Assessment InVivo->Toxicity End Lead Compound for Drug Development Efficacy->End Toxicity->End

Generalized workflow for evaluating prenylated xanthones.

Conclusion

Prenylated xanthones represent a rich source of bioactive compounds with significant potential for the development of new therapeutic agents. Their diverse biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, are well-documented. This technical guide provides a comprehensive resource for researchers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the complex signaling pathways modulated by these fascinating natural products. Further research into the structure-activity relationships, bioavailability, and in vivo efficacy of prenylated xanthones is warranted to fully realize their therapeutic potential in human health and disease.

References

Unveiling the Therapeutic Potential of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dihydroxy-3-methoxy-2-prenylxanthone, a natural xanthone (B1684191) isolated from the pericarp of Garcinia mangostana, is a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of its potential therapeutic effects, with a focus on its cytotoxic and inferred anti-inflammatory activities. This document synthesizes the available scientific data, details relevant experimental methodologies, and visualizes key molecular pathways and workflows to support further research and drug discovery efforts. While direct experimental evidence for this specific compound is limited, data from structurally related xanthones provide a strong foundation for predicting its biological activities and mechanisms of action.

Introduction

Xanthones are a class of polyphenolic compounds characterized by a tricyclic xanthen-9-one core. Naturally occurring xanthones, particularly those isolated from Garcinia mangostana (mangosteen), have garnered significant attention for their wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. This compound is a member of this family, and its chemical structure, featuring hydroxyl, methoxy, and prenyl groups, suggests a high potential for biological activity. This guide aims to consolidate the current knowledge on this compound and provide a framework for future investigation.

Potential Therapeutic Effects and Mechanism of Action

Based on available data for this compound and its structural analogs, two primary areas of therapeutic potential have been identified: anticancer and anti-inflammatory activities.

Anticancer Activity

Direct evidence for the anticancer potential of this compound comes from a study reporting its cytotoxic effects against human oral epidermoid carcinoma (KB) and its multidrug-resistant derivative (KBv200) cell lines. The presence of the prenyl group is often associated with enhanced cytotoxic activity in xanthones.

Anti-inflammatory Activity (Inferred)

While direct studies on the anti-inflammatory properties of this compound are not yet available, compelling evidence from a structurally similar compound, 1,7-dihydroxy-3,4-dimethoxyxanthone, suggests a likely mechanism of action. This related xanthone has been shown to exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. It is hypothesized that this compound may act as a TLR4 antagonist, thereby preventing the downstream activation of nuclear factor-kappa B (NF-κB) and the subsequent production of pro-inflammatory cytokines.

Quantitative Data

The following table summarizes the available quantitative data on the cytotoxic activity of this compound.

Cell LineActivityIC50 (µM)
KB (Human oral epidermoid carcinoma)Cytotoxic20.0
KBv200 (Multidrug-resistant)Cytotoxic30.0

Signaling Pathways and Experimental Workflows

To visually represent the potential mechanism of action and a typical experimental workflow, the following diagrams have been generated using the DOT language.

G Inferred Anti-inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Compound 1,7-Dihydroxy-3-methoxy- 2-prenylxanthone Compound->TLR4 Inhibition TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB IκB degradation DNA DNA NFkB->DNA Nuclear Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Inferred anti-inflammatory mechanism via TLR4/NF-κB inhibition.

G General Experimental Workflow for Cytotoxicity Assay start Start cell_culture Cell Culture (KB and KBv200 cells) start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Cell Treatment with Compound cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, SRB) incubation->viability_assay data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for determining in vitro cytotoxicity.

Experimental Protocols

The following are detailed, representative protocols for the key experiments cited or inferred in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

5.1.1. Materials

  • KB and KBv200 human oral epidermoid carcinoma cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

5.1.2. Procedure

  • Cell Seeding: Harvest exponentially growing KB and KBv200 cells and seed them into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours in a CO2 incubator.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Inferred Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

5.2.1. Materials

  • RAW 264.7 murine macrophage cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

5.2.2. Procedure

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10⁵ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include a control group (cells only), a vehicle control group (cells with DMSO and LPS), and a compound-only group (to check for direct effects on cell viability).

  • Nitrite Measurement: After the 24-hour incubation, collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess reagent Part A, followed by 50 µL of Part B, to each supernatant sample in a new 96-well plate. Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite (an indicator of NO production) in the samples is determined from a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control.

Conclusion and Future Directions

This compound demonstrates clear potential as a cytotoxic agent against cancer cells. Furthermore, based on the activity of a closely related compound, it is strongly hypothesized to possess anti-inflammatory properties through the inhibition of the TLR4/NF-κB signaling pathway. Further research is warranted to:

  • Elucidate the precise molecular mechanisms underlying its cytotoxic activity.

  • Conduct direct in vitro and in vivo studies to confirm its anti-inflammatory effects and the proposed mechanism of action.

  • Perform comprehensive profiling of its antioxidant and other potential therapeutic activities.

  • Investigate its pharmacokinetic and pharmacodynamic properties to assess its drug-like potential.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a novel therapeutic agent.

In Vitro Efficacy of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone and Related Prenylated Xanthones: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

1,7-Dihydroxy-3-methoxy-2-prenylxanthone is a prenylated xanthone (B1684191) isolated from the pericarp of the mangosteen fruit (Garcinia mangostana)[1][2]. This class of compounds has garnered significant scientific interest due to a wide array of promising pharmacological activities demonstrated in preclinical studies. The lipophilic nature of the prenyl group is thought to enhance the binding affinity to proteins and improve cell membrane permeability, making these compounds attractive candidates for drug development. This technical guide provides a comprehensive overview of the in vitro studies on this compound and structurally related compounds, with a focus on their anticancer, anti-inflammatory, and antioxidant properties. Detailed experimental protocols and relevant signaling pathways are also presented to support further research and development efforts.

Anticancer Activity

Prenylated xanthones from Garcinia mangostana have demonstrated significant cytotoxic activities against a variety of human cancer cell lines. While specific data for this compound is limited, numerous studies on its structural analogs provide compelling evidence for the anticancer potential of this compound class.

Quantitative Data: Cytotoxicity of Prenylated Xanthones

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several prenylated xanthones isolated from Garcinia mangostana against various cancer cell lines.

Compound NameCancer Cell LineIC₅₀ (µM)Reference
7-O-demethyl mangostaninCNE-1 (Nasopharyngeal)3.35[3]
CNE-2 (Nasopharyngeal)4.01[3]
A549 (Lung)4.84[3]
H4907.84[3]
PC-3 (Prostate)6.21[3]
SGC-7901 (Gastric)8.09[3]
U87 (Glioblastoma)6.39[3]
Garcimangosxanthone DHep-G2 (Liver)19.2[4]
MCF-7 (Breast)62.8[4]
Garcimangosxanthone EA549 (Lung)12.5 - 20.0[4]
Hep-G2 (Liver)12.5 - 20.0[4]
MCF-7 (Breast)12.5 - 20.0[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of these compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay.[5]

Methodology:

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 3 × 10⁷ cells/L.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.125–50 mg/L) and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT is added to the culture medium to a final concentration of 0.5 mg/mL, and the plates are incubated for an additional 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated as the concentration of the compound that inhibits cell growth by 50%.

G A Seed Cancer Cells in 96-well Plate B Treat with Prenylated Xanthone (Varying Concentrations) A->B C Incubate for 48 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Value G->H G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Genes Induces Xanthone Prenylated Xanthone Xanthone->IKK Inhibits IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB IκB Degradation G LPS LPS Receptor Toll-like Receptor 4 LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Inflammation Pro-inflammatory Mediators TranscriptionFactors->Inflammation Xanthone Prenylated Xanthone Xanthone->MAPKK Inhibits Phosphorylation G A Prepare DPPH Solution C Mix DPPH and Xanthone Solutions A->C B Prepare Xanthone Solutions (Varying Concentrations) B->C D Incubate in the Dark C->D E Measure Absorbance at 517 nm D->E F Calculate Scavenging Activity (%) E->F

References

The Antioxidant Profile of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dihydroxy-3-methoxy-2-prenylxanthone, a natural xanthone (B1684191) isolated from the fruit hulls of Garcinia mangostana (mangosteen), has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the antioxidant characteristics of this specific xanthone. While direct quantitative data from common in vitro antioxidant assays are not widely reported in the current literature, this document consolidates the available qualitative evidence and explores the potential mechanisms of action through key cellular signaling pathways. This guide also offers detailed experimental protocols for standard antioxidant assays to facilitate further research and evaluation of this compound.

Introduction

Xanthones are a class of polyphenolic compounds known for their broad spectrum of pharmacological activities, including significant antioxidant effects. The unique structural features of xanthones, particularly the number and position of hydroxyl and prenyl groups, play a crucial role in their ability to scavenge free radicals and modulate cellular oxidative stress responses. This compound is one of the many xanthones found in Garcinia mangostana, a plant with a long history of use in traditional medicine. Understanding the specific antioxidant properties of this compound is essential for its potential development as a therapeutic agent.

Quantitative Antioxidant Data

A comprehensive review of the scientific literature reveals a lack of specific quantitative data for this compound from standardized antioxidant capacity assays such as DPPH and ABTS. The following table summarizes the current availability of this data.

AssayCompoundIC50 / Antioxidant Capacity ValueReference
DPPH Radical Scavenging AssayThis compoundNot Reported in LiteratureN/A
ABTS Radical Cation Scavenging AssayThis compoundNot Reported in LiteratureN/A
Cellular Antioxidant Activity (CAA) AssayThis compoundQualitative antioxidant activity demonstrated (inhibition of EGFR phosphorylation)--INVALID-LINK--

While specific IC50 values are unavailable, one study has demonstrated the antioxidant potential of this compound in a cellular context. In human keratinocytes, this compound was shown to inhibit the phosphorylation of the epidermal growth factor receptor (EGFR), a process linked to oxidative stress. This finding suggests that the compound can exert antioxidant effects within a biological system.

Potential Mechanisms of Antioxidant Action: Signaling Pathways

The antioxidant effects of many natural compounds are mediated through their interaction with key cellular signaling pathways that regulate the endogenous antioxidant response. While direct studies on this compound are limited, the known functions of the Nrf2/ARE and MAPK pathways in response to oxidative stress, and the documented effects of other xanthones on these pathways, provide a strong basis for postulating its potential mechanisms of action.

The Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Response Cellular Antioxidant Response Antioxidant_Genes->Antioxidant_Response leads to Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: The Nrf2/ARE signaling pathway in cellular antioxidant defense.

It is plausible that this compound, like other structurally similar xanthones, could activate the Nrf2 pathway, thereby enhancing the cell's capacity to neutralize reactive oxygen species.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The MAPK family of proteins, including ERK, JNK, and p38, are involved in a variety of cellular processes, including the response to oxidative stress. These pathways can be activated by ROS and, in turn, can modulate downstream targets to either promote cell survival or induce apoptosis, depending on the context and duration of the stress.

MAPK_Pathway Oxidative_Stress Oxidative Stress ASK1 ASK1 Oxidative_Stress->ASK1 activates MKKs MKKs (e.g., MKK3/6, MKK4/7) ASK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK Cellular_Response Cellular Response (Inflammation, Apoptosis, Survival) p38->Cellular_Response JNK->Cellular_Response

Caption: A simplified overview of the MAPK signaling pathways activated by oxidative stress.

Xanthones have been shown to modulate MAPK signaling, which could be another mechanism contributing to their antioxidant and cytoprotective effects. Further investigation is needed to determine the specific effects of this compound on these pathways.

Experimental Protocols

For researchers wishing to investigate the antioxidant properties of this compound, the following are detailed protocols for standard in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (B145695) (analytical grade)

  • This compound (test compound)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.

  • Preparation of test compound and control solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). From the stock solution, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.

  • Assay:

    • In a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control to the wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent used for the test compound and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the respective concentrations of the test compound and 100 µL of methanol.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.

DPPH_Workflow Prep_DPPH Prepare 0.1 mM DPPH Solution Plate_Setup Add DPPH and Samples to 96-well Plate Prep_DPPH->Plate_Setup Prep_Sample Prepare Serial Dilutions of Test Compound & Control Prep_Sample->Plate_Setup Incubation Incubate in Dark (30 min, RT) Plate_Setup->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Scavenging and IC50 Measurement->Calculation

Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored by the decrease in absorbance.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound (test compound)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ stock solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ radical cation.

  • Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test compound and control solutions: Prepare a stock solution of this compound and a series of dilutions. Prepare similar dilutions for the positive control (Trolox).

  • Assay:

    • In a 96-well microplate, add 20 µL of the various concentrations of the test compound or positive control to the wells.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • For the blank, add 20 µL of the solvent and 180 µL of the ABTS•+ working solution.

  • Incubation: Incubate the microplate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Workflow Prep_ABTS_Stock Prepare ABTS•+ Stock Solution Prep_ABTS_Working Prepare ABTS•+ Working Solution Prep_ABTS_Stock->Prep_ABTS_Working Plate_Setup Add ABTS•+ and Samples to 96-well Plate Prep_ABTS_Working->Plate_Setup Prep_Sample Prepare Serial Dilutions of Test Compound & Control Prep_Sample->Plate_Setup Incubation Incubate (6 min, RT) Plate_Setup->Incubation Measurement Measure Absorbance at 734 nm Incubation->Measurement Calculation Calculate % Scavenging and TEAC Measurement->Calculation

Caption: Experimental workflow for the ABTS radical cation scavenging assay.
Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells. The oxidation of DCFH-DA is induced by a peroxyl radical generator.

Materials:

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium and supplements

  • DCFH-DA solution

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical initiator

  • Quercetin (B1663063) (positive control)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed HepG2 cells in a 96-well black microplate and grow to confluence.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound or quercetin in treatment medium containing DCFH-DA.

    • Incubate for 1 hour.

  • Induction of Oxidative Stress:

    • Remove the treatment medium and wash the cells with PBS.

    • Add AAPH solution to all wells except the negative control wells.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 535 nm with an excitation of 485 nm every 5 minutes for 1 hour.

  • Calculation: The CAA value is calculated from the area under the fluorescence curve.

CAA_Workflow Cell_Seeding Seed Cells in 96-well Plate Cell_Treatment Treat Cells with Compound and DCFH-DA Cell_Seeding->Cell_Treatment Induction Induce Oxidative Stress with AAPH Cell_Treatment->Induction Measurement Measure Fluorescence over Time Induction->Measurement Calculation Calculate CAA Value Measurement->Calculation

A Technical Guide on the Putative Anti-inflammatory Mechanisms of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature detailing the specific anti-inflammatory mechanisms of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone is exceptionally limited. This document, therefore, extrapolates potential mechanisms based on the well-documented activities of structurally similar prenylated xanthones, particularly those isolated from Garcinia mangostana, where this compound is also found[1]. The experimental protocols and signaling pathways described are standard methodologies in inflammation research and represent the approaches likely to be used for future investigation of this specific xanthone (B1684191).

Introduction

This compound is a member of the xanthone family, a class of polyphenolic compounds known for a wide range of pharmacological activities. Xanthones, and particularly prenylated xanthones, are recognized for their potent anti-inflammatory properties. These compounds are investigated for their potential to modulate key signaling pathways implicated in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide outlines the probable anti-inflammatory mechanisms, relevant experimental protocols for their investigation, and visual representations of the key cellular processes.

Core Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of many natural products, including xanthones, are often attributed to their ability to interfere with pro-inflammatory signaling cascades. The two primary pathways central to the inflammatory response are the NF-κB and MAPK pathways.

1. NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[2][3][4]. In an unstimulated state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα[5]. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes[5]. Xanthones are known to inhibit this pathway at various points, including the inhibition of IKK activation and IκBα degradation.

2. MAPK Signaling Pathway

The MAPK family of serine/threonine kinases—comprising extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs—plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation[6][7]. These pathways are activated by a cascade of upstream kinases (MAPKKs and MAPKKKs) in response to inflammatory cytokines and cellular stress[6][8]. Once activated, MAPKs can phosphorylate and activate transcription factors, such as activator protein-1 (AP-1), which collaborates with NF-κB to drive the expression of inflammatory mediators[9]. Several xanthones have been shown to suppress the phosphorylation, and thus the activation, of ERK, JNK, and p38.

Data on Anti-inflammatory Effects of Related Xanthones

While quantitative data for this compound is not available, the following table summarizes the typical effects of related prenylated xanthones on key inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7), a standard in vitro model for inflammation research.

Inflammatory MarkerExpected Effect of Prenylated XanthonesMechanism of ActionReferences
Nitric Oxide (NO) Significant InhibitionDownregulation of iNOS expression via NF-κB and MAPK pathway inhibition.[10][11]
Prostaglandin E2 (PGE2) Significant InhibitionDownregulation of COX-2 expression via NF-κB and MAPK pathway inhibition.[11]
TNF-α Significant InhibitionSuppression of gene expression via NF-κB and MAPK pathway inhibition.[10]
Interleukin-6 (IL-6) Significant InhibitionSuppression of gene expression via NF-κB and MAPK pathway inhibition.[11]
Interleukin-1β (IL-1β) Significant InhibitionSuppression of gene expression via NF-κB and MAPK pathway inhibition.[12]
iNOS Protein Expression Significant InhibitionInhibition of NF-κB and MAPK signaling pathways.[11]
COX-2 Protein Expression Significant InhibitionInhibition of NF-κB and MAPK signaling pathways.[11]
Phosphorylation of p65 (NF-κB) Significant InhibitionInhibition of upstream IKK activity.[13]
Phosphorylation of p38, ERK, JNK (MAPKs) Significant InhibitionInhibition of upstream MAPKKs.[13]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the anti-inflammatory mechanisms of xanthones.

1. Cell Culture and Induction of Inflammation

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Procedure: Cells are seeded in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction). After reaching 70-80% confluency, the cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) (typically 0.5-1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine measurements, shorter durations for signaling protein phosphorylation).

2. Nitric Oxide (NO) Production Assay (Griess Test)

  • Principle: This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Methodology:

    • After the treatment period, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

  • Principle: ELISA is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Methodology:

    • Commercially available ELISA kits for the specific cytokines are used.

    • The wells of a 96-well plate are coated with a capture antibody specific for the target cytokine.

    • Cell culture supernatants and standards are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate is then added, which is converted by the enzyme into a colored product.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

    • The cytokine concentration is determined by comparison to a standard curve.

4. Western Blotting for Protein Expression and Phosphorylation

  • Principle: This technique is used to detect and quantify the levels of specific proteins, such as iNOS, COX-2, and the phosphorylated forms of NF-κB and MAPK proteins.

  • Methodology:

    • Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay.

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-COX-2, anti-phospho-p65, anti-phospho-p38).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway Diagrams (Graphviz DOT Language)

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates Proteasome Proteasome IkBa->Proteasome Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkBa_NFkB IκBα-NF-κB (Inactive) IkBa_NFkB->IKK Targeted by IkBa_NFkB->IkBa IkBa_NFkB->NFkB Releases Xanthone 1,7-Dihydroxy-3-methoxy- 2-prenylxanthone Xanthone->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: The NF-κB signaling pathway and potential inhibition by xanthones.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) Transcription Factor MAPK->AP1 Activates & Translocates Xanthone 1,7-Dihydroxy-3-methoxy- 2-prenylxanthone Xanthone->MAPKK Inhibits Genes Pro-inflammatory Gene Expression AP1->Genes Induces Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture 1. Culture RAW 264.7 Macrophages pretreatment 2. Pre-treat with Xanthone cell_culture->pretreatment stimulation 3. Stimulate with LPS pretreatment->stimulation griess 4a. Griess Assay for NO stimulation->griess elisa 4b. ELISA for Cytokines (TNF-α, IL-6) stimulation->elisa western 4c. Western Blot for Proteins (iNOS, COX-2, p-p65, p-MAPKs) stimulation->western quantification 5. Quantify Results griess->quantification elisa->quantification western->quantification conclusion 6. Determine Anti-inflammatory Mechanism quantification->conclusion

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1] Naturally occurring and synthetic xanthone (B1684191) derivatives have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[1][2] The substitution pattern on the xanthone nucleus is crucial for its biological activity.[2] In particular, the introduction of prenyl groups can enhance the therapeutic potential of the xanthone scaffold.[1]

This document provides a detailed protocol for the proposed synthesis of 1,7-dihydroxy-3-methoxy-2-prenylxanthone, a naturally occurring xanthone isolated from the fruits of Garcinia mangostana.[3][] Furthermore, it outlines experimental procedures for evaluating the cytotoxic and anti-inflammatory activities of its derivatives and discusses a potential mechanism of action through the modulation of key signaling pathways.

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process: the synthesis of the 1,7-dihydroxy-3-methoxyxanthone scaffold followed by a regioselective C-prenylation at the C-2 position.

Step 1: Synthesis of 1,7-Dihydroxy-3-methoxyxanthone

The synthesis of the xanthone core can be achieved through the condensation of a suitably substituted benzoic acid and a phloroglucinol (B13840) derivative. A potential method involves the reaction of 2-hydroxy-4-methoxybenzoic acid with 1,3-dihydroxybenzene (resorcinol) in the presence of a dehydrating agent such as a mixture of trifluoroacetic acid and trifluoroacetic anhydride, or using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).

Experimental Protocol:

  • To a stirred solution of 2-hydroxy-4-methoxybenzoic acid (1 equivalent) and resorcinol (B1680541) (1.1 equivalents) in a suitable solvent (e.g., dichloromethane), add the condensing agent (e.g., Eaton's reagent, 10 parts by weight) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and stir for 1 hour to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford 1,7-dihydroxy-3-methoxyxanthone.

  • Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).

Step 2: C-Prenylation of 1,7-Dihydroxy-3-methoxyxanthone

The introduction of the prenyl group at the C-2 position can be accomplished via a direct C-alkylation using prenyl bromide in the presence of a base.[1] The regioselectivity of the prenylation is directed by the electronic properties of the xanthone core.

Experimental Protocol:

  • Dissolve 1,7-dihydroxy-3-methoxyxanthone (1 equivalent) in an appropriate solvent such as methanol (B129727) or acetone.

  • Add a base, for example, potassium hydroxide (B78521) (KOH) (2-3 equivalents), to the solution and stir at room temperature for 30 minutes to form the corresponding phenoxide.[1]

  • To this mixture, add prenyl bromide (1.2-1.5 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 24-48 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate (B1210297) gradient) to yield this compound.

  • Confirm the structure of the final product by spectroscopic analysis.

SynthesisWorkflow cluster_step1 Step 1: Xanthone Core Synthesis cluster_step2 Step 2: C-Prenylation start1 2-hydroxy-4-methoxybenzoic acid + Resorcinol reaction1 Condensation (e.g., Eaton's Reagent) start1->reaction1 product1 1,7-dihydroxy-3-methoxyxanthone reaction1->product1 start2 1,7-dihydroxy-3-methoxyxanthone product1->start2 reagents2 Prenyl Bromide, KOH start2->reagents2 product2 This compound reagents2->product2

Proposed synthetic workflow for this compound.

Characterization Data

¹H NMR (Predicted) ¹³C NMR (Predicted)
Position δ (ppm)
H-4~6.4
H-5~7.7
H-6~7.0
H-8~6.9
1-OH~13.5 (chelated)
7-OH~9.5
3-OCH₃~3.9
Prenyl-H1'~3.4 (d)
Prenyl-H2'~5.3 (t)
Prenyl-CH₃~1.8 (s)
Prenyl-CH₃~1.7 (s)

Biological Activity Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the synthesized xanthone derivatives against various cancer cell lines.

MTWorkflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of xanthone derivatives B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Experimental workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized xanthone derivatives in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solutions with culture medium to achieve a range of final concentrations. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Table of Cytotoxic Activities of Related Xanthone Derivatives:

Compound/DerivativeCell LineIC50 (µM)Reference
Benzochromene Derivative 4aMCF-79.9 ± 0.57[5]
Benzochromene Derivative 4bMDA-MB-2316.1 ± 2.3[5]
Benzochromene Derivative 4eT-47D4.6 ± 0.068[5]
Chalcone Derivative 12MCF-74.19 ± 1.04[6]
Chalcone Derivative 13MCF-73.30 ± 0.92[6]
(Z)-6,4′-dihydroxy-4-methoxy-7-prenylauroneMV-4-11 (Leukemia)7.45 ± 0.87[7]
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol assesses the anti-inflammatory potential of the synthesized compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the xanthone derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Table of Anti-inflammatory Activities of Related Xanthone Derivatives:

CompoundCell LineAssayIC50Reference
1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneRAW 264.7NO Production18.39 ± 0.12 µM[2]
1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneBV2NO Production14.12 ± 0.14 µM[2]

Potential Mechanism of Action: Modulation of the NF-κB Signaling Pathway

Structurally related xanthones have been shown to exert their anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][8] The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS and COX-2.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB_p IkB_p IkB->IkB_p Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->NFkB Release Nucleus Nucleus Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Xanthone Xanthone Derivative (Proposed Inhibition) Xanthone->IKK Inhibits Xanthone->NFkB_n Inhibits Nuclear Translocation NFkB_n->Genes Induces Transcription

Proposed modulation of the NF-κB signaling pathway by xanthone derivatives.

The synthesized this compound derivatives may inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκB, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.

Conclusion

The synthetic protocols and biological evaluation methods detailed in these application notes provide a framework for the development and assessment of novel this compound derivatives. The promising cytotoxic and anti-inflammatory activities exhibited by structurally related compounds suggest that this class of molecules holds significant potential for the discovery of new therapeutic agents. Further investigation into their structure-activity relationships and mechanisms of action is warranted to fully elucidate their therapeutic utility.

References

Application Notes & Protocols for the HPLC Analysis of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the identification and quantification of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound is a naturally occurring xanthone (B1684191) derivative that has been isolated from sources such as the fruits of Garcinia mangostana.[1][2][3] Xanthones as a class of compounds are known for their diverse pharmacological activities, including antioxidant and anti-inflammatory properties.[4][5][6] Accurate and reliable analytical methods are therefore essential for the qualitative and quantitative assessment of these compounds in various matrices, including plant extracts and pharmaceutical formulations.

This document outlines a detailed protocol for the analysis of this compound by reverse-phase HPLC (RP-HPLC) with UV detection. The method is designed to be robust and suitable for routine analysis.

Chemical Structure and Properties:

  • IUPAC Name: 1,7-dihydroxy-3-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one[3][7]

  • Molecular Formula: C₁₉H₁₈O₅[3][7]

  • Molecular Weight: 326.34 g/mol [7]

  • Appearance: Yellow powder[7]

  • Solubility: Practically insoluble in water.[7] Soluble in organic solvents like methanol (B129727), ethanol, and acetone.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the HPLC analysis of this compound.

2.1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (or acetic acid), analytical grade

  • Syringe filters (0.45 µm)

2.2. Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Degasser

  • Quaternary or Binary Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

2.3. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These conditions are based on established methods for the analysis of similar xanthone derivatives.[4][8]

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min: 50% B5-25 min: 50-90% B25-30 min: 90% B30.1-35 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

2.4. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.

2.5. Sample Preparation

For the analysis of plant extracts:

  • Accurately weigh 1 g of the dried and powdered plant material.

  • Extract the sample with 20 mL of methanol using sonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection into the HPLC system.

2.6. Data Analysis

  • Identification: The identification of this compound in a sample is confirmed by comparing its retention time with that of the reference standard.

  • Quantification: The concentration of the analyte in the sample is determined by using a calibration curve generated from the peak areas of the working standard solutions.

Data Presentation

The following tables present representative data for the HPLC analysis of this compound.

Table 1: Representative Chromatographic Data

CompoundRetention Time (min)
This compoundApproximately 18.5

Note: The retention time is an estimated value based on the analysis of similar xanthone derivatives and may vary depending on the specific HPLC system and conditions.

Table 2: Method Validation Parameters (Representative)

ParameterValue
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) Approximately 0.2
Limit of Quantification (LOQ) (µg/mL) Approximately 0.7
Precision (%RSD) < 2%
Accuracy (Recovery %) 95 - 105%

Note: These values are representative and should be determined for each specific laboratory setup.

Visualizations

Diagram 1: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Detection UV Detection (254 nm) HPLC_System->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Diagram 2: General Xanthone Biosynthetic Pathway

While a specific signaling pathway for this compound is not well-documented, the general biosynthetic origin of xanthones is known.

Xanthone_Biosynthesis Shikimate Shikimate Pathway Benzophenone Benzophenone Intermediate Shikimate->Benzophenone Malonyl_CoA Malonyl-CoA Malonyl_CoA->Benzophenone Xanthone_Core Xanthone Core Structure Benzophenone->Xanthone_Core Oxidative Cyclization Target_Xanthone 1,7-Dihydroxy-3-methoxy- 2-prenylxanthone Xanthone_Core->Target_Xanthone Tailoring Enzymes (Prenylation, Hydroxylation, Methylation)

Caption: Generalized biosynthetic pathway of xanthones in plants.

References

Application Notes and Protocols for Cell-Based Assays of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing cell-based assays to evaluate the biological activity of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone, a xanthone (B1684191) isolated from the fruits of Garcinia mangostana.[1] The protocols detailed below are based on established methodologies for assessing the cytotoxicity, anti-inflammatory, and apoptosis-inducing potential of natural products. While specific data for this compound is limited, the provided information is supplemented with data from closely related xanthones to offer a robust framework for investigation.

Cytotoxicity Assays

Cytotoxicity assays are fundamental in determining the concentration range at which a compound exhibits biological activity without causing overt cell death, and for identifying potential anticancer properties.[2][3]

Application Note:

The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells. The following protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines. Data for structurally similar xanthones from Garcinia mangostana are presented in Table 1 for comparative purposes.

Experimental Protocol: MTT Assay for Cytotoxicity

1. Cell Culture:

  • Culture human cancer cell lines (e.g., HT-29 colon cancer, CNE-1 nasopharyngeal carcinoma, A549 lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

2. Cell Seeding:

  • Trypsinize and count the cells.

  • Seed 5 x 10³ cells per well in a 96-well microplate and incubate for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

4. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

Table 1: Cytotoxicity of Xanthones from Garcinia mangostana against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
3-IsomangostinHT-294.9[3]
α-MangostinHT-291.7[3]
β-MangostinHT-291.7[3]
Garcinone DHT-292.3[3]
9-HydroxycalabaxanthoneHT-299.1[3]
A new prenylated xanthoneCNE-13.35[4]
A new prenylated xanthoneCNE-24.01[4]
A new prenylated xanthoneA5494.84[4]
A new prenylated xanthoneH4607.84[4]
A new prenylated xanthoneSGC-79016.21[4]
A new prenylated xanthonePC-38.09[4]
A new prenylated xanthoneU876.39[4]

Anti-inflammatory Activity Assays

Chronic inflammation is implicated in various diseases, and many natural products exhibit anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK.[5]

Application Note:

The following protocols describe methods to assess the anti-inflammatory potential of this compound by measuring its inhibitory effect on the NF-κB signaling pathway and its modulation of MAPK signaling in response to an inflammatory stimulus like lipopolysaccharide (LPS). A structurally related compound, 1,7-dihydroxy-3,4-dimethoxyxanthone, has been shown to inhibit LPS-induced inflammation in RAW264.7 macrophages by suppressing the TLR4/NF-κB signaling cascade.[6]

Experimental Protocol: NF-κB Inhibition Assay (ELISA-based)

1. Cell Culture and Treatment:

  • Culture RAW264.7 murine macrophages in DMEM with 10% FBS.

  • Seed cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

2. Nuclear Extraction:

  • Harvest the cells and perform nuclear extraction using a commercial kit according to the manufacturer's instructions.

3. NF-κB p65 Activity Assay:

  • Use an ELISA-based kit to measure the DNA binding activity of the NF-κB p65 subunit in the nuclear extracts.

  • Briefly, nuclear extracts are incubated in a 96-well plate coated with an oligonucleotide containing the NF-κB consensus site.

  • The bound p65 is detected using a specific primary antibody, followed by a HRP-conjugated secondary antibody and a colorimetric substrate.

  • Measure the absorbance at 450 nm.

4. Data Analysis:

  • Calculate the percentage inhibition of NF-κB p65 activation compared to the LPS-stimulated control.

  • Determine the IC50 value.

Data Presentation:

Table 2: Inhibition of NF-κB p65 Activation by Xanthones from Garcinia mangostana.

CompoundIC50 (µM) for p65 InhibitionReference
α-Mangostin15.9[3]
β-Mangostin12.1[3]
Garcinone D3.2[3]
8-Deoxygartanin11.3[3]
Gartanin19.0[3]
Experimental Protocol: MAPK Pathway Modulation (Western Blot)

1. Cell Culture and Treatment:

  • Culture RAW264.7 cells as described above.

  • Pre-treat cells with this compound for 1 hour.

  • Stimulate with LPS (1 µg/mL) for 30 minutes.

2. Protein Extraction and Quantification:

  • Lyse the cells and extract total protein.

  • Determine the protein concentration using a BCA assay.

3. Western Blotting:

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phosphorylated and total forms of p38, ERK1/2, and JNK.

  • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.

4. Data Analysis:

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

  • Compare the levels in treated cells to the LPS-stimulated control.

Signaling Pathway Diagrams

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Xanthone 1,7-Dihydroxy-3-methoxy- 2-prenylxanthone Xanthone->IKK Inhibits MAPK_Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) UpstreamKinases Upstream Kinases Stimulus->UpstreamKinases p38 p38 UpstreamKinases->p38 ERK ERK1/2 UpstreamKinases->ERK JNK JNK UpstreamKinases->JNK TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors ERK->TranscriptionFactors JNK->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Xanthone 1,7-Dihydroxy-3-methoxy- 2-prenylxanthone Xanthone->p38 Modulates Xanthone->ERK Modulates Xanthone->JNK Modulates Apoptosis_Assay_Workflow cluster_AnnexinV Annexin V/PI Assay cluster_Caspase Caspase-3/7 Assay Start Start: Cancer Cell Culture Treatment Treat with 1,7-Dihydroxy-3-methoxy- 2-prenylxanthone Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Stain_AV Stain with Annexin V-FITC & PI Harvest->Stain_AV Lyse Lyse Cells & Add Caspase-Glo Reagent Harvest->Lyse FACS Analyze by Flow Cytometry Stain_AV->FACS Result_AV Quantify Apoptotic Cells FACS->Result_AV Luminescence Measure Luminescence Lyse->Luminescence Result_Caspase Determine Caspase Activity Luminescence->Result_Caspase

References

Application Notes and Protocols for Studying 1,7-Dihydroxy-3-methoxy-2-prenylxanthone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dihydroxy-3-methoxy-2-prenylxanthone is a prenylated xanthone (B1684191) isolated from the pericarp of the mangosteen fruit (Garcinia mangostana)[1][2]. This class of compounds has garnered significant scientific interest due to a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Structurally similar xanthones have been shown to modulate key signaling pathways implicated in the pathogenesis of various diseases. For instance, related compounds have demonstrated inhibitory effects on inflammatory pathways such as TLR4/NF-κB and MAPK, and on cancer-related signaling cascades including PI3K/Akt and HIF-1α.

These application notes provide a comprehensive guide for researchers intending to investigate the in vivo effects of this compound. Given the limited direct in vivo data for this specific compound, the following protocols and data tables are based on the established biological activities of structurally related xanthones and standardized, widely-accepted animal models. The provided methodologies for proposed anti-inflammatory and anti-cancer studies are intended to serve as a robust starting point for preclinical evaluation.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and related compounds, and provide projected in vivo study parameters based on existing literature for similar molecules.

Table 1: In Vitro Anti-Inflammatory and Anticancer Activity

Compound/ExtractAssay/Cell LineEndpointIC50 ValueReference
1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneLPS-stimulated RAW 264.7 cellsNO Release5.77 ± 0.66 µM[3]
1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneLPS-stimulated RAW 264.7 cellsPGE2 Release9.70 ± 1.46 µM[3]
Garcinia mangostana Methanolic ExtractMurine Colon Cancer (NL-17)Cell Proliferation (WST-1)17 µg/mL[4]
Garcinia mangostana Xanthone ExtractHuman Colorectal Carcinoma (HCT 116)Cytotoxicity6.5 ± 1.0 µg/mL[5]
α-MangostinHuman Colorectal Carcinoma (HCT 116)Cytotoxicity5.1 ± 0.2 µg/mL[5]
1,7-dihydroxyxanthoneHuman Liver Carcinoma (HepG2)Anticancer Activity13.2 µM[6]
α-MangostinHuman Prostate Cancer (LNCaP, 22Rv1, DU145, PC3)Cell Viability5.9 - 22.5 µM[7]

Table 2: Proposed In Vivo Dosage and Administration for this compound

Animal ModelProposed Dosage Range (mg/kg)Route of AdministrationRationale/Reference
Mouse25 - 100Oral (gavage)Based on effective doses of α-mangostin (20-70 mg/kg) and Garcinia mangostana extracts (100-200 mg/kg) in various mouse models.[4][7][8]
Zebrafish1 - 10 µMImmersion in waterStandard practice for small molecule screening in zebrafish larvae.

Proposed Signaling Pathways

Based on studies of structurally related xanthones, this compound is hypothesized to modulate the following key cellular signaling pathways.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Xanthone 1,7-Dihydroxy-3-methoxy- 2-prenylxanthone Xanthone->IKK inhibits DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 to Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation to Xanthone 1,7-Dihydroxy-3-methoxy- 2-prenylxanthone Xanthone->PI3K inhibits HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_N HIF-1α PHD PHD HIF1a_N->PHD hydroxylation VHL VHL PHD->VHL recognition Degradation Proteasomal Degradation VHL->Degradation ubiquitination HIF1a_H HIF-1α (stabilized) HIF1 HIF-1 Complex HIF1a_H->HIF1 HIF1b HIF-1β HIF1b->HIF1 nucleus Nucleus HIF1->nucleus translocates VEGF VEGF Transcription nucleus->VEGF activates Xanthone 1,7-Dihydroxy-3-methoxy- 2-prenylxanthone Xanthone->HIF1a_H inhibits translation Experimental_Workflow A Compound Preparation & Formulation C Treatment Administration (Vehicle vs. Xanthone) A->C B Animal Model Induction (e.g., LPS, DSS, Tumor Implantation) B->C D In-Life Monitoring (Weight, Clinical Scores, Tumor Volume) C->D E Endpoint Sample Collection (Blood, Tissues) D->E F Ex Vivo Analysis (Histology, Cytokine Levels, Western Blot) E->F G Data Analysis & Interpretation F->G

References

Application Notes and Protocols: 1,7-Dihydroxy-3-methoxy-2-prenylxanthone in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dihydroxy-3-methoxy-2-prenylxanthone is a natural xanthone (B1684191) derivative found in the fruits of plants from the Garcinia genus, such as Garcinia mangostana[1][2]. Xanthones as a class of compounds have garnered significant interest in oncology research due to their potential anticancer activities, which are often attributed to the induction of apoptosis and cell cycle arrest in cancer cells[3]. The prenyl group attached to the xanthone scaffold is often considered crucial for its cytotoxic activity[3]. These application notes provide a summary of the available data on the cytotoxic effects of a closely related isomer and outline detailed protocols for evaluating the anticancer properties of this compound in cancer cell lines.

Data Presentation: Cytotoxicity of a Structurally Related Xanthone

Specific cytotoxic data for this compound is limited in publicly available literature. However, data for a closely related structural isomer, 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one , provides insight into the potential potency of this class of compounds. The following table summarizes the reported IC50 values for this isomer.

CompoundCancer Cell LineIC50 (µM)Reference
1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-oneKB20.0[4]
1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-oneKBv20030.0[4]

Note: The data presented is for a structural isomer and should be considered as an estimate of the potential activity of this compound. Further experimental validation is required.

Hypothesized Mechanism of Action

Based on studies of other prenylated xanthones, such as α-mangostin, this compound is hypothesized to exert its anticancer effects through the induction of apoptosis and cell cycle arrest, potentially mediated by the modulation of key signaling pathways like PI3K/Akt/mTOR and MAPK/ERK[5][6][7][8][9][10][11].

Proposed Signaling Pathway for Apoptosis Induction

G Xanthone 1,7-Dihydroxy-3-methoxy- 2-prenylxanthone PI3K PI3K Xanthone->PI3K Inhibition Bax Bax (Pro-apoptotic) Xanthone->Bax Upregulation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation Bcl2->Bax Inhibition Mito Mitochondrion Bax->Mito Permeabilization CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized Apoptosis Induction Pathway.

Proposed Signaling Pathway for Cell Cycle Arrest

G Xanthone 1,7-Dihydroxy-3-methoxy- 2-prenylxanthone MAPK MAPK (e.g., ERK) Xanthone->MAPK Modulation p21 p21 MAPK->p21 Upregulation CDK_Cyclin CDK-Cyclin Complexes (e.g., CDK2/Cyclin E) p21->CDK_Cyclin Inhibition Arrest Cell Cycle Arrest (G1/S Phase) p21->Arrest Progression Cell Cycle Progression CDK_Cyclin->Progression

Caption: Hypothesized Cell Cycle Arrest Pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS, sterile filtered)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Analysis by Western Blot

This protocol is for detecting the expression of key apoptosis-related proteins.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Protein Extraction: Lyse the treated and control cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. β-actin is used as a loading control to normalize protein expression levels.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with this compound

  • PBS

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest treated and control cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

G Start Start: Treat Cancer Cells with This compound MTT Cell Viability Assay (MTT) Start->MTT IC50 Determine IC50 Value MTT->IC50 Mechanism Investigate Mechanism of Action IC50->Mechanism Apoptosis Apoptosis Analysis (Western Blot for Bcl-2, Bax, Cleaved Caspase-3) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry with PI) Mechanism->CellCycle Data Data Interpretation and Pathway Analysis Apoptosis->Data CellCycle->Data

Caption: General Experimental Workflow.

References

Application Notes and Protocols for Neuroprotective Studies of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dihydroxy-3-methoxy-2-prenylxanthone is a naturally occurring xanthone (B1684191) derivative isolated from the pericarp of the mangosteen fruit (Garcinia mangostana)[1]. Xanthones from this source, as a chemical class, have garnered significant interest within the scientific community for their diverse pharmacological activities, including potent antioxidant, anti-inflammatory, and neuroprotective properties. These compounds are being actively investigated as potential therapeutic agents for a range of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The neuroprotective effects of xanthones are attributed to their ability to mitigate oxidative stress, a key pathological factor in neuronal cell death.

Mechanism of Action

The neuroprotective effects of xanthones, including presumably this compound, are multifaceted. Key mechanisms include:

  • Antioxidant Activity: Xanthones are potent scavengers of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components, leading to apoptosis or necrosis. The antioxidant capacity of xanthone derivatives from Garcinia mangostana has been quantified, demonstrating their ability to neutralize various free radicals[2].

  • Anti-inflammatory Effects: Neuroinflammation is a critical component in the progression of neurodegenerative diseases. Xanthones have been shown to exert anti-inflammatory effects, potentially through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

  • Modulation of Cellular Signaling Pathways: Xanthones can influence intracellular signaling cascades that are crucial for neuronal survival and death. The Mitogen-Activated Protein Kinase (MAPK) pathway, for instance, is a key regulator of cellular processes including proliferation, differentiation, and apoptosis, and is a potential target of xanthone activity.

Data Presentation

Table 1: Antioxidant Activity of a Xanthone Derivative from Garcinia mangostana [2]

Free Radical SpeciesIC50 (mg/mL)
Hydroxyl Radical0.48 ± 0.08
Superoxide Radical1.88 ± 0.09
Hydrogen Peroxide2.20 ± 0.03
Nitric Oxide0.98 ± 0.40

Table 2: Neuroprotective Effects of Garcinia mangostana Xanthones against Glutamate-Induced Excitotoxicity in HT22 Hippocampal Neuronal Cells [3][4][5]

Xanthone CompoundConcentrationObserved Neuroprotective Effect
α-MangostinNot specifiedPotent neuroprotective effects
GartaninNot specifiedPotent neuroprotective effects
Garcinone CNot specifiedPotent neuroprotective effects
γ-MangostinNot specifiedPotent neuroprotective effects

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound.

Cell Culture and Induction of Neurotoxicity

The human neuroblastoma cell line, SH-SY5Y, is a widely used and appropriate in vitro model for neuroprotective studies.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-Glutamic acid

  • Hydrogen Peroxide (H₂O₂)

  • This compound (dissolved in a suitable solvent like DMSO)

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well for viability assays or in larger format plates for protein or RNA extraction. Allow cells to adhere for 24 hours.

  • Induction of Neurotoxicity:

    • Glutamate-Induced Excitotoxicity: To induce excitotoxicity, expose the cells to a high concentration of glutamate (B1630785) (e.g., 2.5 mM to 100 mM) for a specified period (e.g., 3 to 24 hours)[6][7]. The optimal concentration and duration should be determined empirically for your specific experimental setup.

    • Oxidative Stress: To induce oxidative stress, treat the cells with a pro-oxidant such as hydrogen peroxide (H₂O₂) at a concentration that induces significant cell death (e.g., determined by a dose-response curve)[8].

  • Treatment with this compound: Pre-treat the cells with various concentrations of the test compound for a suitable duration (e.g., 1 to 24 hours) before inducing neurotoxicity.

Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Following treatment, remove the culture medium from the 96-well plate.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated, non-toxin exposed) cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is a common method for detecting intracellular ROS.

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Hanks' Balanced Salt Solution (HBSS)

Protocol:

  • After treatment, wash the cells twice with warm HBSS.

  • Incubate the cells with a working solution of DCFH-DA (e.g., 10 µM in HBSS) for 30 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • ROS levels are expressed as a percentage of the toxin-treated control group.

Western Blot Analysis of Signaling Pathways (NF-κB and MAPK)

Western blotting is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-NF-κB p65, anti-NF-κB p65, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the neuroprotective studies of this compound.

experimental_workflow cluster_cell_culture Cell Culture & Plating cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis start Seed SH-SY5Y Cells adhere 24h Adhesion start->adhere pretreatment Pre-treat with 1,7-Dihydroxy-3-methoxy- 2-prenylxanthone adhere->pretreatment neurotoxin Induce Neurotoxicity (e.g., Glutamate, H₂O₂) pretreatment->neurotoxin viability Cell Viability (MTT) neurotoxin->viability ros Intracellular ROS (DCFH-DA) neurotoxin->ros western Western Blot (NF-κB, MAPK) neurotoxin->western data_analysis Quantification & Statistical Analysis viability->data_analysis ros->data_analysis western->data_analysis

Experimental workflow for assessing neuroprotective effects.

nfkb_pathway neurotoxin Neurotoxin (e.g., Oxidative Stress) ros ↑ ROS neurotoxin->ros ikk IKK Activation ros->ikk ikb IκBα Phosphorylation & Degradation ikk->ikb nfkb NF-κB (p65/p50) Release & Nuclear Translocation ikb->nfkb gene Pro-inflammatory Gene Transcription nfkb->gene xanthone 1,7-Dihydroxy-3-methoxy- 2-prenylxanthone xanthone->ros Inhibits xanthone->ikk Inhibits

Proposed inhibition of the NF-κB signaling pathway.

mapk_pathway neurotoxin Neurotoxic Stimulus ras Ras neurotoxin->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk apoptosis Apoptosis erk->apoptosis xanthone 1,7-Dihydroxy-3-methoxy- 2-prenylxanthone xanthone->erk Modulates

Potential modulation of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for 1,7-Dihydroxy-3-methoxy-2-prenylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dihydroxy-3-methoxy-2-prenylxanthone is a xanthone (B1684191) isolated from the fruits of Garcinia mangostana.[1] While specific antimicrobial activity data for this particular compound is not extensively available in peer-reviewed literature, numerous studies have demonstrated significant antimicrobial properties of structurally similar xanthones from Garcinia mangostana, such as α-mangostin and γ-mangostin.[2][3][4] These compounds have shown efficacy against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[3] This document provides detailed protocols for assessing the antimicrobial activity of this compound and presents data from closely related compounds to serve as a benchmark for research and development.

The proposed mechanism of action for antimicrobial xanthones involves the disruption of the bacterial cytoplasmic membrane, leading to metabolic perturbations and bactericidal effects.[5]

Data Presentation: Antimicrobial Activity of Related Xanthones

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for well-studied xanthones from Garcinia mangostana, providing a comparative basis for new investigations.

Table 1: Antibacterial Activity of γ-Mangostin

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)3.13[2][4]
Staphylococcus aureusMethicillin-Sensitive (MSSA)6.25[2][4]
EnterococcusVancomycin-Resistant (VRE)6.25[2][4]
EnterococcusVancomycin-Sensitive (VSE)6.25[2][4]

Table 2: Antibacterial Activity of α-Mangostin

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)1.57 - 12.5[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents.

1. Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., vancomycin, gentamicin)

  • Negative control (broth only)

  • Sterile pipettes and tips

2. Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of sterile CAMHB.

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate. The final concentration range should typically span from 0.125 to 256 µg/mL.

  • Assay:

    • Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the serially diluted compound, resulting in a final volume of 100 µL.

    • Include a positive control (bacterium with a known antibiotic) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

1. Materials and Reagents:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum prepared to 0.5 McFarland standard

  • Sterile cotton swabs

  • Solvent for dissolving the compound (e.g., DMSO)

  • Positive control antibiotic disks

2. Procedure:

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Evenly streak the swab over the entire surface of an MHA plate in three directions to ensure uniform growth.

  • Application of Test Compound:

    • Dissolve this compound in a suitable solvent to a known concentration.

    • Impregnate sterile filter paper disks with a specific volume of the compound solution (e.g., 10 µL of a 1 mg/mL solution).

    • Allow the solvent to evaporate completely from the disks in a sterile environment.

  • Assay:

    • Place the impregnated disks onto the surface of the inoculated MHA plates.

    • Gently press the disks to ensure complete contact with the agar.

    • Place a positive control antibiotic disk on the same plate.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Proposed Mechanism of Action of Antimicrobial Xanthones

G cluster_xanthone Xanthone Compound cluster_bacteria Bacterial Cell Xanthone This compound Membrane Cytoplasmic Membrane Xanthone->Membrane Disruption & Permeabilization Metabolism Cellular Metabolism Membrane->Metabolism Inhibition Death Bacterial Cell Death Metabolism->Death Leads to G A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of This compound B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Growth D->E F Determine MIC E->F

References

Application Notes and Protocols: 1,7-Dihydroxy-3-methoxy-2-prenylxanthone in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dihydroxy-3-methoxy-2-prenylxanthone is a naturally occurring prenylated xanthone (B1684191) isolated from sources such as the pericarp of the mangosteen fruit (Garcinia mangostana).[1] Xanthones are a class of polyphenolic compounds known for their diverse pharmacological activities, which make them promising candidates for drug discovery. The unique structural features of this compound, including its hydroxyl, methoxy, and prenyl groups, contribute to its biological effects. These application notes provide an overview of its potential applications in drug discovery, with a focus on its cytotoxic properties, and include detailed protocols for its evaluation.

Biological Activities and Potential Applications

The prenylated xanthone scaffold is associated with a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of the prenyl group is often crucial for enhanced biological activity.

Anticancer Activity

This compound has demonstrated cytotoxic activity against human oral epidermoid carcinoma (KB) and its multidrug-resistant derivative (KBv200) cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents, particularly for overcoming drug resistance. The mechanism of action for many prenylated xanthones involves the induction of apoptosis and modulation of key signaling pathways involved in cell proliferation and survival.

Data Presentation

The following table summarizes the reported cytotoxic activity of this compound.

CompoundCell LineIC50 (µM)Reference
This compoundKB20.0[2]
This compoundKBv20030.0[2]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol describes a method to determine the cytotoxic effects of this compound on cancer cell lines such as KB and KBv200.

Materials:

  • This compound

  • Human cancer cell lines (e.g., KB, KBv200)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution (e.g., 40% DMF, 2% glacial acetic acid, 16% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate the plates for an additional 4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan (B1609692) crystals.[2]

    • Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[3]

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 2: Assessment of Anti-inflammatory Activity by Measuring Nitric Oxide Production

This protocol provides a method to evaluate the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess assay.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin solution

  • LPS from Escherichia coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells treated with LPS only, and a blank group with untreated cells.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of the Griess reagent to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Protocol 3: Antimicrobial Susceptibility Testing using the Broth Microdilution Method

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.[4]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

  • Serial Dilution:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.[4]

    • Add 100 µL of a stock solution of this compound (in a suitable solvent like DMSO, with the final solvent concentration kept low, e.g., <1%) to the first well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on. Discard 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Logical Workflow for Drug Discovery

G cluster_0 Lead Identification cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization & Preclinical Development Natural_Product This compound (from Garcinia mangostana) Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Natural_Product->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., Griess Assay) Natural_Product->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Natural_Product->Antimicrobial Signaling_Pathways Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) Cytotoxicity->Signaling_Pathways Apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining) Cytotoxicity->Apoptosis Lead_Optimization Lead Optimization Signaling_Pathways->Lead_Optimization Apoptosis->Lead_Optimization In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

Caption: Workflow for the drug discovery process of this compound.

Hypothesized Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Xanthone This compound Xanthone->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes activates transcription of

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Hypothesized Anticancer Signaling Pathway

G cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Xanthone This compound ERK ERK Xanthone->ERK Akt Akt Xanthone->Akt Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition

Caption: Hypothesized modulation of MAPK and PI3K/Akt signaling pathways.

References

Application Notes and Protocols for the In-Vivo Formulation of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 1,7-Dihydroxy-3-methoxy-2-prenylxanthone, a naturally occurring xanthone (B1684191) derivative isolated from the fruits of Garcinia mangostana, has shown potential pharmacological activities. However, its practical application in in vivo studies is significantly hampered by its poor aqueous solubility. These application notes provide detailed protocols for two common and effective formulation strategies to enhance its bioavailability: nanoemulsion and solid dispersion. The protocols are designed to be adaptable and serve as a starting point for the development of a stable and effective formulation for pre-clinical research.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is crucial for formulation development.

PropertyValueReference
Molecular Formula C₁₉H₁₈O₅[1]
Molecular Weight 326.34 g/mol [1]
Appearance Yellow solid powder[1]
Solubility Practically insoluble in water[1]
Predicted Location Primarily in the cell membrane (based on LogP)[1]

Formulation Strategies for Poorly Soluble Compounds

A variety of techniques can be employed to enhance the solubility and bioavailability of poorly soluble drugs like this compound.[2][3] Key approaches include:

  • pH adjustment: Utilizing acidic or basic excipients to ionize the drug and increase its solubility.[4]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[4]

  • Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[4][5]

  • Lipid-Based Formulations: Including self-emulsifying drug delivery systems (SEDDS) and nanoemulsions to solubilize the drug in lipidic vehicles.[4][6]

  • Surfactants: Increasing the permeability of the active ingredient to the dissolution medium.[4]

This document will focus on providing detailed protocols for Nanoemulsion and Solid Dispersion formulations.

Experimental Workflow for Formulation Development

The following diagram outlines a general workflow for the development and characterization of a suitable in vivo formulation for this compound.

G cluster_0 Formulation Development cluster_1 Characterization & Analysis cluster_2 In Vivo Evaluation A API Characterization (Solubility, Stability) B Excipient Screening (Compatibility, Solubilization Capacity) A->B C Formulation Method Selection (Nanoemulsion, Solid Dispersion, etc.) B->C D Process Optimization (Ratios, Homogenization Speed, etc.) C->D E Physical Characterization (Particle Size, Zeta Potential, Morphology) D->E F In Vitro Dissolution Testing E->F G Stability Studies (Physical & Chemical) F->G H Animal Model Selection G->H I Pharmacokinetic Studies (Bioavailability) H->I J Pharmacodynamic/Efficacy Studies I->J G cluster_0 Cellular Effects cluster_1 Downstream Consequences Xanthone 1,7-Dihydroxy-3-methoxy- 2-prenylxanthone MAPK MAPK/ERK Pathway Xanthone->MAPK Modulates p53 p53 Pathway Xanthone->p53 Upregulates cMyc c-Myc/Max Pathway Xanthone->cMyc Modulates InhibitionOfProliferation Inhibition of Proliferation MAPK->InhibitionOfProliferation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest cMyc->InhibitionOfProliferation

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,7-Dihydroxy-3-methoxy-2-prenylxanthone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility challenges encountered during experimentation with this compound.

I. Troubleshooting Guides

This section provides structured approaches to address common solubility issues.

Issue 1: Poor dissolution of this compound in aqueous media.

  • Initial Assessment: this compound is a lipophilic molecule with low aqueous solubility, which is a common characteristic of many xanthone (B1684191) derivatives.[1][2] This inherent property often leads to challenges in achieving desired concentrations for in vitro and in vivo studies.

  • Troubleshooting Workflow:

    G A Initial Observation: Poor dissolution in aqueous buffer B Option 1: pH Modification A->B C Option 2: Co-solvency A->C D Option 3: Complexation A->D E Evaluate Solubility & Stability B->E C->E D->E G Issue Resolved? E->G F Proceed with Experiment G->A No, try another option G->F Yes

    Fig. 1: Troubleshooting workflow for poor dissolution.
  • Recommended Actions & Protocols:

    1. pH Adjustment:

    • Rationale: The phenolic hydroxyl groups in the structure of this compound suggest that its solubility may be pH-dependent.[3] Increasing the pH of the aqueous medium can deprotonate these groups, forming a more soluble phenolate (B1203915) salt.

    • Experimental Protocol:

      • Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO, ethanol).

      • Prepare a series of aqueous buffers with pH values ranging from 7.4 to 10.0.

      • Add a small aliquot of the stock solution to each buffer, ensuring the final concentration of the organic solvent is minimal (<1%).

      • Stir the solutions at a constant temperature for 24 hours to reach equilibrium.

      • Filter the solutions to remove any undissolved compound.

      • Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

    2. Co-solvency:

    • Rationale: The use of water-miscible organic solvents, or co-solvents, can increase the solubility of lipophilic compounds by reducing the polarity of the aqueous medium.[4][5]

    • Experimental Protocol:

      • Select biocompatible co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG 400).

      • Prepare a series of solvent systems with varying concentrations of the co-solvent in water (e.g., 10%, 20%, 30% v/v).

      • Add an excess amount of this compound to each co-solvent mixture.

      • Agitate the samples at a controlled temperature until equilibrium is reached (typically 24-48 hours).

      • Centrifuge and filter the samples to remove undissolved solid.

      • Quantify the dissolved concentration by a suitable analytical technique.

    3. Complexation with Cyclodextrins:

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, like xanthones, forming inclusion complexes that have enhanced aqueous solubility.[3][6]

    • Experimental Protocol:

      • Select a suitable cyclodextrin (B1172386), such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

      • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v).

      • Add an excess of this compound to each cyclodextrin solution.

      • Stir the mixtures for 48-72 hours at a constant temperature.

      • Filter the suspensions to remove the undissolved compound.

      • Analyze the filtrate to determine the solubility enhancement.

Issue 2: Compound precipitation upon dilution of an organic stock solution into an aqueous medium.

  • Initial Assessment: This is a common consequence of the low aqueous solubility of the compound. The organic solvent in the stock solution maintains solubility, but upon dilution into an aqueous buffer, the compound crashes out of the solution.

  • Troubleshooting Workflow:

    G A Observation: Precipitation on dilution B Option 1: Reduce Stock Concentration A->B C Option 2: Incorporate Surfactants A->C D Option 3: Solid Dispersion Formulation A->D E Evaluate for Precipitation B->E C->E D->E G Issue Resolved? E->G F Proceed with Experiment G->A No, try another approach G->F Yes

    Fig. 2: Troubleshooting workflow for precipitation upon dilution.
  • Recommended Actions & Protocols:

    1. Reduce Stock Solution Concentration:

    • Rationale: A lower initial concentration may stay below the solubility limit in the final aqueous medium.

    • Action: Prepare a more dilute stock solution in your organic solvent of choice. When diluting into the aqueous phase, ensure the final concentration of the organic solvent is as low as possible and that the final concentration of the compound does not exceed its aqueous solubility limit.

    2. Incorporate Surfactants:

    • Rationale: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility and preventing precipitation.[7][8]

    • Experimental Protocol:

      • Select a biocompatible, non-ionic surfactant such as Tween® 80 or Polysorbate 20.

      • Prepare the aqueous dilution buffer containing the surfactant at a concentration above its critical micelle concentration (CMC).

      • Slowly add the organic stock solution of this compound to the surfactant-containing buffer while vortexing to facilitate micellar encapsulation.

      • Visually inspect for any signs of precipitation.

    3. Solid Dispersion Formulation:

    • Rationale: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.[6][9]

    • Experimental Protocol (Solvent Evaporation Method):

      • Select a hydrophilic polymer such as polyvinylpyrrolidone (B124986) (PVP K30) or hydroxypropyl methylcellulose (B11928114) (HPMC).

      • Dissolve both this compound and the polymer in a common volatile organic solvent (e.g., methanol (B129727) or ethanol).

      • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

      • Dry the film further under vacuum to remove any residual solvent.

      • The resulting solid dispersion can then be scraped and pulverized into a powder for dissolution studies.

II. Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: Based on available data, the key properties are summarized below.

PropertyValueReference
Molecular FormulaC19H18O5[1][10]
Molecular Weight~326.34 g/mol [1][10]
AppearanceYellow Powder[1]
Melting Point220 - 222 °C[10]
Water SolubilityPractically Insoluble[1]
Predicted LogP4.7[10]

Q2: Which solvents can be used to prepare a stock solution?

A2: Due to its lipophilic nature, this compound is soluble in common organic solvents. For biological experiments, it is recommended to use Dimethyl Sulfoxide (DMSO), ethanol, or methanol to prepare concentrated stock solutions. Always aim to keep the final concentration of the organic solvent in your aqueous experimental medium below 1% (and preferably below 0.1%) to avoid solvent-induced artifacts.

Q3: Are there more advanced techniques to improve the solubility and bioavailability of this compound?

A3: Yes, for more advanced applications, especially in drug development, several nanonization techniques can be employed. These methods increase the surface area of the drug particles, leading to enhanced dissolution rates.[5][11]

  • Nanosuspensions: This involves reducing the particle size of the compound to the nanometer range using techniques like media milling or high-pressure homogenization.[5] The nanosized particles are typically stabilized by surfactants or polymers.

  • Nanoemulsions/Lipid-based Formulations: Encapsulating the compound in lipid-based nanocarriers, such as nanoemulsions or solid lipid nanoparticles, can significantly improve its solubility and oral bioavailability.[11]

Q4: How does the prenyl group affect the solubility of this xanthone derivative?

A4: The prenyl (3-methylbut-2-enyl) group is a hydrophobic moiety. Its presence in the structure of this compound contributes to the overall lipophilicity of the molecule, thereby reducing its solubility in water.[2] Studies on similar xanthone derivatives indicate that an increase in the number of prenyl substituents correlates with decreased polarity and, consequently, lower aqueous solubility.[2][12]

III. Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not extensively documented, xanthone derivatives are known to exhibit a range of biological activities, often involving pathways related to inflammation, oxidative stress, and cell proliferation. The following diagram illustrates a generalized workflow for investigating the biological effects of this compound, starting from the initial solubility enhancement steps.

G cluster_0 Formulation Development cluster_1 In Vitro Testing cluster_2 Mechanism of Action Studies A 1,7-Dihydroxy-3-methoxy- 2-prenylxanthone Powder B Solubility Enhancement (e.g., Co-solvency, Complexation) A->B C Characterization of Formulation (Solubility, Stability, Particle Size) B->C D Cell-based Assays (e.g., Cytotoxicity, Anti-inflammatory) C->D E Target Identification (e.g., Western Blot, qPCR) D->E F Pathway Analysis (e.g., Kinase Assays, Reporter Assays) E->F G Confirmation of Target Engagement F->G

Fig. 3: General experimental workflow for biological evaluation.

References

Technical Support Center: Stability of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone in solution. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound is changing color. What could be the cause?

A1: A color change, typically to a yellow or brownish hue, often indicates degradation of the xanthone (B1684191) structure. Xanthones, as phenolic compounds, are susceptible to oxidation, which can be accelerated by several factors:

  • Exposure to Light: Photodegradation can occur, especially under UV light. It is recommended to store solutions in amber vials or protect them from light.

  • Presence of Oxygen: Dissolved oxygen in the solvent can lead to oxidative degradation. For long-term storage, degassing the solvent or storing under an inert atmosphere (e.g., nitrogen or argon) is advisable.

  • Incompatible Solvents: Certain solvents may contain impurities or have properties that promote degradation. Ensure high-purity (e.g., HPLC grade) solvents are used.

Q2: I am observing a decrease in the concentration of my compound over time in solution. What are the primary factors affecting its stability?

A2: The stability of this compound in solution is primarily influenced by pH, temperature, and light.

  • pH: Xanthone stability is highly pH-dependent. Generally, degradation increases with higher pH (alkaline conditions). It is crucial to control the pH of your solution, especially for aqueous-based experiments.

  • Temperature: Elevated temperatures accelerate the rate of degradation. For storage, it is recommended to keep solutions at low temperatures (e.g., 4°C or -20°C).

  • Light: As mentioned, exposure to light, particularly UV radiation, can cause photodegradation.

Q3: What is the recommended solvent for dissolving this compound for stability studies?

A3: Due to its low aqueous solubility, organic solvents are typically required. Common choices include:

For cell-based assays, initial dissolution in a small volume of DMSO followed by dilution in the aqueous culture medium is a common practice. However, it is important to note that the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Q4: I am seeing multiple peaks in my HPLC chromatogram after storing my sample. What do these represent?

A4: The appearance of new peaks in an HPLC chromatogram is a strong indication of degradation. These new peaks represent degradation products. To identify these, a forced degradation study coupled with mass spectrometry (LC-MS) is recommended.

Q5: How can I prevent the degradation of this compound during my experiments?

A5: To minimize degradation, consider the following best practices:

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions immediately before use.

  • Control Environmental Factors: Protect solutions from light, store them at low temperatures, and use buffers to maintain an optimal pH.

  • Use High-Purity Reagents: Ensure that solvents and other reagents are of high purity to avoid contaminants that could catalyze degradation.

  • Inert Atmosphere: For sensitive experiments or long-term storage, consider working under an inert atmosphere.

Data Presentation: Illustrative Stability Data

Disclaimer: The following data is illustrative and based on the general behavior of xanthone compounds. Specific experimental data for this compound is not currently available in the public domain.

Table 1: Effect of pH on the Half-Life (t½) of this compound in Aqueous Buffer at 25°C.

pHHalf-Life (t½) in hours
3.0> 72
5.048
7.024
9.08

Table 2: Effect of Temperature on the Degradation Rate Constant (k) of this compound at pH 7.0.

Temperature (°C)Degradation Rate Constant (k) (h⁻¹)
40.005
250.029
400.087
600.277

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., methanol) and add 0.1 M to 1.0 M hydrochloric acid. Incubate at room temperature or elevate to 50-60°C if no degradation is observed. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M to 1.0 M sodium hydroxide. Follow the same incubation and neutralization steps as for acid hydrolysis.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 60-80°C).

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) or simulated sunlight.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (see Protocol 2) coupled with a mass spectrometer to identify and characterize the degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify the concentration of this compound and separate it from its degradation products.

Methodology:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective. For example:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over the run time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of the compound, typically around 245 nm, 320 nm, or 350 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome prep Prepare Stock Solution of Compound apply_stress Apply Stress Conditions (Heat, Light, Chemical) prep->apply_stress stress_cond Prepare Stress Condition Solutions (Acid, Base, Oxidant, etc.) stress_cond->apply_stress sampling Collect Samples at Time Points apply_stress->sampling hplc_ms HPLC-MS Analysis sampling->hplc_ms data_proc Data Processing and Degradant Identification hplc_ms->data_proc pathway Elucidate Degradation Pathway data_proc->pathway stability Determine Stability Profile data_proc->stability

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_products Potential Degradation Products parent 1,7-Dihydroxy-3-methoxy- 2-prenylxanthone oxidation Oxidized Prenyl Chain (e.g., epoxides, diols) parent->oxidation Oxidation (e.g., H₂O₂) demethylation Demethylated Product (at position 3) parent->demethylation Acid/Base Hydrolysis ring_opening Ring-Opened Products parent->ring_opening Strong Acid/Base or Photolysis

Caption: Plausible degradation pathways for the xanthone.

Technical Support Center: Optimizing Extraction of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone from plant materials, primarily targeting its known source, the pericarp of Garcinia mangostana (mangosteen).

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound?

A1: Several extraction techniques can be employed, with the choice often depending on laboratory scale, desired purity, and available equipment. Modern methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are often favored for their efficiency and reduced solvent consumption compared to traditional methods.

  • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, which can significantly reduce extraction time.[1]

  • Ultrasound-Assisted Extraction (UAE): Employs ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration. This method is known for being economical and effective.[2]

  • Soxhlet Extraction: A classical and exhaustive method, though it requires longer extraction times and larger solvent volumes.

  • Maceration: A simple technique involving soaking the plant material in a solvent. It is less efficient than other methods.[3]

  • Subcritical Water Extraction: A green technology that uses water at elevated temperatures and pressures to extract compounds. Higher temperatures (160-180°C) have been shown to significantly improve xanthone (B1684191) yield.[4]

Q2: Which solvents are recommended for the extraction of this prenylated xanthone?

A2: The choice of solvent is critical and depends on the polarity of the target compound. This compound is a prenylated xanthone, suggesting it has nonpolar characteristics.

  • Ethanol (B145695): Often considered a good choice due to its amphipathic nature, allowing it to extract a range of compounds.[5] Studies have shown that a 71% ethanol concentration can be optimal for MAE of antioxidant-rich xanthones.[2]

  • Acetone: Has been reported to yield high total xanthone content, particularly with longer extraction times (48 hours).[6]

  • Ethyl Acetate: Found to be an effective solvent in some MAE studies.[4]

  • Methanol: Another polar organic solvent that can be effective.

  • A systematic approach testing a range of solvents with varying polarities is advisable to determine the optimal choice for this specific xanthone.

Q3: How can I purify this compound from the crude extract?

A3: Purification of the target compound from a complex crude extract typically requires chromatographic techniques.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a highly effective preparative technique for separating xanthones. It is a liquid-liquid partition chromatography method that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.[2] Specific solvent systems, such as petroleum ether-ethyl acetate-methanol-water, have been successfully used to purify xanthones like α-mangostin and γ-mangostin to high purity.[7]

  • Column Chromatography: A conventional method using a solid stationary phase like silica (B1680970) gel. A gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) can be used to elute and separate the compounds.[8]

Q4: What is the stability of this compound during extraction?

A4: While specific stability data for this compound is limited, xanthones, in general, can be sensitive to high temperatures and pH extremes. Excessively high temperatures during extraction can lead to the degradation of thermolabile compounds.[7] It is recommended to conduct extractions at moderate temperatures and avoid strongly acidic or basic conditions unless specifically required for a particular protocol. Storing the purified compound and its extracts in a cool, dark, and dry place is also crucial to prevent degradation.[7]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Improper Plant Material Preparation Ensure the plant material is thoroughly dried to a constant weight and finely ground to a uniform powder. This maximizes the surface area for solvent contact.[8]
Suboptimal Solvent Choice The polarity of the solvent may not be ideal for the target compound. Test a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, methanol) to find the most effective one.[7]
Inefficient Extraction Parameters Optimize extraction time, temperature, and solvent-to-solid ratio. Conduct small-scale experiments to determine the optimal conditions for your specific equipment and plant material. For instance, increasing the extraction temperature can enhance solubility and diffusion rates, but excessively high temperatures may cause degradation.[7]
Insufficient Solvent-to-Solid Ratio An inadequate volume of solvent may lead to saturation and incomplete extraction. Increase the solvent-to-solid ratio to ensure the plant material is fully submerged and to facilitate efficient mass transfer. A common starting point is 25 mL/g.[2][8]
Degradation of the Target Compound Avoid excessively high temperatures and prolonged exposure to light. Consider using extraction methods that operate at lower temperatures or for shorter durations.

Issue 2: Poor Purity of the Final Product

Potential Cause Troubleshooting Steps
Ineffective Purification Method The chosen chromatographic technique may not have sufficient resolving power. Consider using a more advanced method like High-Speed Counter-Current Chromatography (HSCCC) for better separation of structurally similar xanthones.[2]
Suboptimal Chromatographic Conditions Optimize the mobile phase composition and gradient for column chromatography. For HSCCC, carefully select the two-phase solvent system to achieve a suitable partition coefficient for the target compound.
Co-elution with Impurities If impurities have similar polarities to the target compound, a single chromatographic step may be insufficient. Consider employing a multi-step purification strategy, potentially combining different chromatographic techniques (e.g., column chromatography followed by preparative HPLC).
Sample Overload on the Column Overloading the chromatography column can lead to poor separation. Reduce the amount of crude extract loaded onto the column.

Data Presentation

Table 1: Comparison of Xanthone Yields with Different Extraction Methods

Extraction MethodSolventTemperature (°C)TimeYield (mg/g of dry material)Reference
Ultrasound-Assisted Extraction80% Ethanol330.5 h0.1760[2]
Soxhlet Extraction80% EthanolBoiling point2 h0.1221[2]
Maceration80% Ethanol332 h0.0565[2]
Subcritical Ethanol Extraction95% Ethanol1600.5 h57.42[3]
Subcritical Water ExtractionWater180150 min34[4]

Table 2: Influence of Solvents and Time on Total Xanthone Yield (Maceration)

SolventExtraction Time (h)Total Xanthone YieldReference
Acetone48Best results on total xanthone[6]
Ethanol24Best result on antioxidant yield[6]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Xanthones

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Preparation of Plant Material: Dry the pericarp of Garcinia mangostana in an oven at 60-90°C to a moisture content of approximately 14%. Grind the dried pericarps into a fine, uniform powder.[2]

  • Extraction Setup: Place a known amount of the powdered plant material (e.g., 5 g) into the extraction vessel of a microwave extractor.

  • Solvent Addition: Add the selected solvent (e.g., 71% ethanol) at an optimized solvent-to-solid ratio (e.g., 25 mL/g).[2]

  • Microwave Irradiation: Set the microwave power (e.g., 189.20 W) and irradiation time (e.g., 2.24 minutes).[2] These parameters should be optimized for your instrument.

  • Cooling and Filtration: After extraction, allow the vessel to cool to room temperature. Filter the mixture to separate the extract from the solid plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Xanthone Purification

This protocol is based on a published method for the purification of α-mangostin and γ-mangostin and may require adaptation for this compound.[7]

  • Preparation of Two-Phase Solvent System: Prepare a two-phase solvent system, for example, petroleum ether-ethyl acetate-methanol-water (0.8:0.8:1:0.6, v/v/v/v).[7] Thoroughly mix the solvents in a separatory funnel and allow the layers to separate.

  • HSCCC System Preparation: Fill the HSCCC coil column entirely with the stationary phase (the upper phase of the solvent system).

  • Sample Loading: Dissolve the crude xanthone extract in a mixture of the upper and lower phases. Inject the sample solution into the column.

  • Elution: Pump the mobile phase (the lower phase of the solvent system) through the column at a specific flow rate while the column is rotating at a set speed.

  • Fraction Collection: Monitor the effluent with a UV detector and collect the fractions corresponding to the peaks.

  • Analysis and Concentration: Analyze the collected fractions for purity using a suitable analytical method (e.g., HPLC). Combine the pure fractions containing the target compound and concentrate them to obtain the purified this compound.

Mandatory Visualizations

Extraction_Workflow Plant_Material Dried & Powdered Plant Material Extraction Extraction (MAE, UAE, Soxhlet, etc.) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (HSCCC, Column Chromatography) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound Troubleshooting_Low_Yield Start Low Extraction Yield Check_Material Check Plant Material (Drying & Grinding) Start->Check_Material Check_Solvent Optimize Solvent System (Polarity & Ratio) Check_Material->Check_Solvent Material OK Check_Parameters Optimize Extraction Parameters (Time & Temperature) Check_Solvent->Check_Parameters Solvent Optimized Check_Degradation Investigate Potential Compound Degradation Check_Parameters->Check_Degradation Parameters Optimized Improved_Yield Improved Yield Check_Degradation->Improved_Yield Degradation Minimized Xanthone_Biosynthesis Shikimate Shikimate Pathway Benzophenone Benzophenone Intermediate Shikimate->Benzophenone Acetate Acetate-Malonate Pathway Acetate->Benzophenone Oxidative_Coupling Regioselective Oxidative Coupling Benzophenone->Oxidative_Coupling Xanthone_Core 1,3,7-Trihydroxyxanthone (Core Precursor) Oxidative_Coupling->Xanthone_Core Prenylation Prenylation Xanthone_Core->Prenylation Target_Compound This compound Prenylation->Target_Compound Signaling_Pathway Xanthone Xanthone Derivative* (e.g., 1,7-dihydroxy-3,4-dimethoxyxanthone) TLR4 TLR4 Xanthone->TLR4 Inhibits NFkB NF-κB TLR4->NFkB Activates Proinflammatory Pro-inflammatory Cytokines NFkB->Proinflammatory Induces

References

Technical Support Center: Purification of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1,7-dihydroxy-3-methoxy-2-prenylxanthone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of Target Compound After Initial Extraction

  • Question: After performing a solvent extraction of the raw plant material (e.g., from Garcinia mangostana), the yield of the crude extract containing this compound is lower than expected. What could be the cause?

  • Answer: Low extraction yields can be attributed to several factors:

    • Inappropriate Solvent Choice: Xanthones have varying polarities. A single solvent may not be efficient for extracting all xanthones. An optimal solvent mixture, such as acetone/water (80:20), has been shown to be effective for a wide variety of xanthones.[1]

    • Insufficient Extraction Time or Temperature: The extraction process may not be long enough to allow for the complete diffusion of the compound from the plant matrix. While higher temperatures can increase extraction efficiency, they also risk degrading thermolabile compounds.

    • Improper Plant Material Preparation: The plant material should be properly dried and ground to a fine powder to maximize the surface area for solvent penetration.

    • Degradation of the Target Compound: this compound may be susceptible to degradation by enzymes or changes in pH during the extraction process.

Issue 2: Poor Separation of this compound from Other Xanthones by Column Chromatography

  • Question: I am using silica (B1680970) gel column chromatography to purify my extract, but this compound is co-eluting with other structurally similar xanthones. How can I improve the separation?

  • Answer: The separation of isomeric and structurally related xanthones is a common challenge. Consider the following troubleshooting steps:

    • Optimize the Solvent System: A gradient elution is often necessary to resolve complex mixtures of xanthones. Start with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). Fine-tuning the gradient profile is crucial.

    • Try a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different adsorbent like alumina (B75360) or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).

    • Sample Loading: Overloading the column can lead to broad peaks and poor separation. Ensure that the amount of crude extract loaded is appropriate for the column size.

    • Consider Other Chromatographic Techniques: For challenging separations, techniques like High-Speed Counter-Current Chromatography (HSCCC) can be highly effective for separating xanthones from Garcinia mangostana extracts.

Issue 3: Tailing Peaks During HPLC Analysis

  • Question: During the purity assessment of my fractions by HPLC, I am observing significant peak tailing for this compound. What is causing this and how can I fix it?

  • Answer: Peak tailing in HPLC is often a sign of secondary interactions between the analyte and the stationary phase.

    • Mobile Phase pH: The phenolic hydroxyl groups on the xanthone (B1684191) can interact with residual silanol (B1196071) groups on the silica-based C18 column. Adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress this interaction and improve peak shape.[1]

    • Column Choice: Using a column with end-capping can reduce the number of free silanol groups and minimize tailing.

    • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

    • Contamination: A contaminated guard column or analytical column can also cause peak shape issues. Flush the column with a strong solvent or replace the guard column.

Frequently Asked Questions (FAQs)

  • What are the typical physicochemical properties of this compound to consider for purification?

    • This compound is a yellow powder. It is practically insoluble in water and has a high boiling point, which makes it suitable for purification by chromatographic techniques. Its structure contains hydroxyl and methoxy (B1213986) groups, as well as a non-polar prenyl side chain, giving it an intermediate polarity.

  • What is a good starting point for developing a purification protocol for this compound?

    • A common starting point is to perform a solvent extraction of the dried and powdered plant material with a solvent of intermediate polarity, such as ethanol (B145695) or an acetone/water mixture. The crude extract can then be subjected to silica gel column chromatography with a hexane-ethyl acetate gradient. Fractions can be monitored by Thin Layer Chromatography (TLC) and those containing the target compound can be further purified by preparative HPLC.

  • How can I confirm the identity and purity of the isolated this compound?

    • Purity can be assessed by analytical HPLC, ideally with a photodiode array (PDA) detector to check for peak purity. The identity of the compound should be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) for structural elucidation.

Experimental Protocols

Representative Protocol for the Purification of this compound

This protocol is a representative method adapted from the purification of similar xanthones and may require optimization.

  • Extraction:

    • Air-dry the pericarp of Garcinia mangostana and grind it into a fine powder.

    • Macerate the powdered material in 95% ethanol (1:10 w/v) at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column in a non-polar solvent such as hexane.

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by TLC using a hexane:ethyl acetate mobile phase and visualizing under UV light.

    • Combine fractions that show a similar profile and contain the target compound.

  • Preparative HPLC:

    • Further purify the enriched fractions using a preparative reversed-phase C18 HPLC column.

    • A typical mobile phase would be a gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Monitor the elution at a suitable wavelength (e.g., 254 nm or 320 nm) and collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Data Presentation

Table 1: Comparison of Extraction Solvents for Xanthones from Garcinia mangostana

Solvent SystemRelative Yield of Total XanthonesReference
Ethanol (95%)HighGeneral knowledge
Acetone/Water (80:20)Very High[1]
MethanolModerateGeneral knowledge
Ethyl AcetateModerateGeneral knowledge

Table 2: Typical Parameters for HPLC Analysis of Xanthones

ParameterValueReference
ColumnC18 Reversed-Phase[1]
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid (Gradient)[1]
Flow Rate1.0 mL/minGeneral knowledge
Detection Wavelength254 nm, 320 nmGeneral knowledge
Injection Volume10-20 µLGeneral knowledge

Visualizations

Purification_Workflow Start Raw Plant Material (e.g., Garcinia mangostana pericarp) Extraction Solvent Extraction (e.g., Ethanol or Acetone/Water) Start->Extraction Crude_Extract Crude Xanthone Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Hexane-EtOAc Gradient) Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Enriched_Fraction Enriched Fraction of Target Compound TLC_Analysis->Enriched_Fraction Prep_HPLC Preparative HPLC (C18, ACN/H2O Gradient) Enriched_Fraction->Prep_HPLC Pure_Compound Purified 1,7-Dihydroxy-3-methoxy- 2-prenylxanthone Prep_HPLC->Pure_Compound Analysis Purity & Identity Confirmation (HPLC, MS, NMR) Pure_Compound->Analysis

Caption: A typical workflow for the purification of this compound.

Caption: A logical diagram for troubleshooting common purification challenges.

References

Technical Support Center: Enhancing the Bioavailability of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of the poorly water-soluble compound, 1,7-Dihydroxy-3-methoxy-2-prenylxanthone.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: The primary challenges stem from its low aqueous solubility, which is characteristic of many xanthone (B1684191) derivatives[1][2][3]. Poor solubility leads to a low dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for absorption[4]. Additionally, like other xanthones, it may be a substrate for efflux transporters such as P-glycoprotein (P-gp), which can actively pump the compound out of intestinal cells, further reducing its absorption[5].

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies can significantly improve the bioavailability of poorly soluble drugs. For this compound, the most promising approaches include:

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier at a solid state can enhance its wettability and dissolution rate[4][6].

  • Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Techniques like nanoemulsions and polymeric nanoparticles are particularly effective[2][7][8].

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic xanthone molecule within the cavity of a cyclodextrin (B1172386) can significantly increase its aqueous solubility[9][10].

Q3: Are there any known signaling pathways modulated by this class of compounds that could be relevant to its absorption and activity?

A3: Yes, xanthones from Garcinia mangostana have been shown to modulate several key signaling pathways. Notably, they can activate the Aryl Hydrocarbon Receptor (AhR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, which play roles in intestinal barrier function and cellular defense[11]. Additionally, some xanthones have been found to inhibit the TLR4/NF-κB signaling cascade, which is involved in inflammation[12]. Understanding these interactions can be crucial for predicting both the efficacy and potential for drug-drug interactions.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments.

Issue 1: Poor Aqueous Solubility of this compound

Symptoms:

  • Difficulty dissolving the compound in aqueous buffers for in vitro assays.

  • Low and variable results in cell-based assays.

  • Precipitation of the compound upon dilution of a stock solution.

Troubleshooting Steps:

  • Initial Assessment:

    • Confirm the purity of your compound using a suitable analytical method like HPLC-UV[13][14][15][16]. Impurities can affect solubility.

    • Determine the baseline solubility in physiologically relevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • Formulation Strategies to Enhance Solubility:

    • Solid Dispersion: Prepare a solid dispersion with a hydrophilic carrier such as Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG). The solvent evaporation method is a common and effective technique.

    • Nanoemulsion: Formulate an oil-in-water (O/W) nanoemulsion. The small droplet size can significantly increase the solubility and dissolution rate.

    • Cyclodextrin Complexation: Prepare an inclusion complex with a cyclodextrin like γ-cyclodextrin or a derivative like 2-hydroxypropyl-β-cyclodextrin.

Issue 2: Low Permeability Across Intestinal Epithelium Models (e.g., Caco-2 cells)

Symptoms:

  • Low apparent permeability coefficient (Papp) values in Caco-2 cell permeability assays.

  • High efflux ratio, suggesting the involvement of active transporters like P-glycoprotein.

Troubleshooting Steps:

  • Confirm Efflux Transporter Involvement:

    • Conduct the Caco-2 permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the absorptive transport (apical to basolateral) would confirm that the xanthone is a P-gp substrate.

  • Strategies to Overcome Poor Permeability:

    • Inhibition of Efflux Pumps: Some xanthones themselves can act as P-gp inhibitors[5]. Co-administration with a potent, non-toxic P-gp inhibitor could be a strategy.

    • Nanoformulations: Nanoparticles can be taken up by cells through endocytosis, bypassing efflux transporters to some extent. Mucoadhesive nanoparticles can also increase the residence time at the absorption site.

Quantitative Data Summary

While specific data for this compound is limited, the following tables summarize representative data for structurally similar xanthones, demonstrating the potential of various enhancement techniques.

Table 1: Enhancement of Aqueous Solubility of Xanthones

CompoundFormulation StrategyCarrier/ExcipientFold Increase in SolubilityReference
Xanthone (general)Oil-in-Water EmulsionInulin37-fold[3]
α-Mangostinγ-Cyclodextrin Inclusion Complexγ-Cyclodextrin31.74-fold[9][17]
α-Mangostin2-hydroxypropyl-β-cyclodextrin Complex2-hydroxypropyl-β-cyclodextrinSignificant increase (qualitative)[10]

Table 2: Representative Pharmacokinetic Parameters of Nanoparticle Formulations for Poorly Soluble Drugs

DrugFormulationKey Pharmacokinetic ImprovementReference
PaclitaxelNanoemulsionIncreased AUC (systemic exposure)[18]
Various Anticancer DrugsPolymeric NanoparticlesIncreased AUC and prolonged half-life (t1/2)[11]

Table 3: Caco-2 Permeability of Flavonoids and Saponins (for comparative purposes)

CompoundApparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)Permeability ClassReference
Kaempferol1.17 ± 0.13Moderate[19]
Isorhamnetin glycosides6.60 ± 0.75Moderate-High[19]
Gypenoside XVII19.3 ± 0.4High[19]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., ethanol) in a desired ratio (e.g., 1:5 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it using a mortar and pestle. Sieve the powder to obtain a uniform particle size.

Protocol 2: Preparation of a Nanoemulsion by High-Pressure Homogenization
  • Preparation of Phases:

    • Oil Phase: Dissolve the this compound in a suitable oil (e.g., medium-chain triglycerides).

    • Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P) in purified water.

  • Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise while stirring at high speed with a magnetic stirrer.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles to achieve the desired droplet size.

  • Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.

Protocol 3: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Study:

    • Add the test compound (dissolved in a suitable transport medium) to the apical (donor) side.

    • At predetermined time intervals, collect samples from the basolateral (receiver) side.

    • To assess efflux, perform the experiment in the reverse direction (basolateral to apical).

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visualizations

experimental_workflow cluster_solubility Issue: Poor Solubility cluster_formulation_strategies Formulation Strategies cluster_permeability Issue: Poor Permeability cluster_optimization Optimization cluster_invivo In Vivo Studies start Start with Pure Compound sol_assessment Assess Baseline Solubility start->sol_assessment formulation Select Formulation Strategy sol_assessment->formulation sd Solid Dispersion formulation->sd ne Nanoemulsion formulation->ne cd Cyclodextrin Complex formulation->cd optimize Optimize Formulation sd->optimize ne->optimize cd->optimize caco2 Caco-2 Permeability Assay efflux Assess Efflux Ratio caco2->efflux efflux->optimize If Efflux is High invivo Proceed to In Vivo Bioavailability Studies optimize->invivo

Caption: Experimental workflow for enhancing bioavailability.

signaling_pathway cluster_xanthone Xanthone Interaction cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway xanthone 1,7-Dihydroxy-3-methoxy- 2-prenylxanthone keap1 Keap1 xanthone->keap1 Inhibits tlr4 TLR4 xanthone->tlr4 Inhibits nrf2 Nrf2 are Antioxidant Response Element (ARE) nrf2->are Activates keap1->nrf2 Inhibits antioxidant Antioxidant Gene Expression are->antioxidant Leads to nfkb NF-κB tlr4->nfkb Activates inflammation Pro-inflammatory Gene Expression nfkb->inflammation Leads to logical_relationship cluster_problem Core Problem cluster_consequence Consequence cluster_solutions Solutions poor_solubility Poor Aqueous Solubility low_bioavailability Low Oral Bioavailability poor_solubility->low_bioavailability poor_permeability Poor Permeability (Efflux Pump Substrate) poor_permeability->low_bioavailability solid_dispersion Solid Dispersion solid_dispersion->poor_solubility Addresses nanoformulation Nanoformulation nanoformulation->poor_solubility Addresses nanoformulation->poor_permeability Addresses cyclodextrin Cyclodextrin Complexation cyclodextrin->poor_solubility Addresses p_gp_inhibition P-gp Inhibition p_gp_inhibition->poor_permeability Addresses

References

Technical Support Center: 1,7-Dihydroxy-3-methoxy-2-prenylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1,7-dihydroxy-3-methoxy-2-prenylxanthone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Direct degradation studies on this compound are limited. However, based on studies of the structurally similar prenylated xanthone (B1684191), α-mangostin, the primary degradation pathway is expected to be acid-catalyzed cyclization or modification of the prenyl group.[1][2] Under strong acidic conditions, the prenyl side chain can undergo reactions such as cyclization with adjacent hydroxyl groups or hydration. Degradation under oxidative, thermal, or photolytic conditions is generally less pronounced for the xanthone core.[2]

Q2: How should I store solutions of this compound to minimize degradation?

To minimize degradation, stock solutions should be stored at low temperatures (e.g., -20°C) and protected from light. For working solutions, it is advisable to prepare them fresh. If storage is necessary, use amber vials and store them at 2-8°C for short periods. Avoid acidic conditions in your solvent or buffer systems if long-term stability is required.

Q3: I am observing a loss of my compound during analysis. What are the possible causes?

Several factors could contribute to the loss of this compound during analysis:

  • Adsorption: Xanthones can adsorb to glass and plastic surfaces. Using silanized glassware or polypropylene (B1209903) tubes can help minimize this.

  • Degradation: As mentioned, acidic conditions can lead to degradation. Ensure the pH of your mobile phase and sample diluent is appropriate.

  • Oxidation: While generally stable, prolonged exposure to air and light can cause some oxidative degradation.[3] Prepare samples fresh and use an autosampler with temperature control if possible.

  • In-source fragmentation: During mass spectrometry analysis, the prenyl group can be susceptible to fragmentation in the ion source. Optimize the source conditions (e.g., capillary voltage, gas temperature) to minimize this.

Q4: What are the expected degradation products I should look for in my analysis?

Under acidic conditions, you can expect to see products resulting from the modification of the prenyl group. This could include cyclized derivatives where the prenyl chain has reacted with the hydroxyl group at position 1, or hydrated forms of the prenyl group. Photodegradation, if it occurs, might lead to the formation of radical cations and subsequent oxidation products of the xanthone core.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
  • Problem: Asymmetrical or tailing peaks for this compound.

  • Possible Causes & Solutions:

    • Secondary Silanol (B1196071) Interactions: The hydroxyl groups on the xanthone can interact with free silanol groups on the silica-based C18 column.

      • Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of silanol groups. Employing an end-capped C18 column can also mitigate this issue.

    • Metal Chelation: The hydroxyl and carbonyl groups can chelate metal ions present in the HPLC system or sample.

      • Solution: Add a small amount of a chelating agent like EDTA to the mobile phase or sample diluent.

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

      • Solution: Dilute the sample and reinject.

Issue 2: Irreproducible Quantification Results
  • Problem: High variability in the quantified amount of this compound across replicate injections.

  • Possible Causes & Solutions:

    • Sample Instability: The compound may be degrading in the sample vial on the autosampler.

      • Solution: Use a cooled autosampler (e.g., set to 4°C). Prepare smaller batches of samples to be analyzed in a shorter time frame.

    • Inconsistent Sample Preparation: Variability in extraction or dilution steps.

      • Solution: Ensure thorough mixing at each step. Use calibrated pipettes and follow a standardized protocol.

    • Detector Saturation: The detector response may not be linear at the concentration being analyzed.

      • Solution: Dilute the sample to fall within the linear range of the standard curve.

Quantitative Data Summary

Stress Condition% Degradation of α-MangostinReference
Drying Methods
Hot-air drying at 75°CMinimal[4]
Vacuum drying at 75°CSignificant[4]
Low-pressure superheated steam drying (LPSSD) at 75°CMinimal[4]
Forced Degradation
Acidic ConditionsHigh (structural modification of prenyl groups)[1][2]
Alkaline ConditionsMinimal[2]
Oxidative ConditionsMinimal[2]
Thermal ConditionsMinimal[2]
Photolytic ConditionsMinimal[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol (B129727) or acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 M HCl and dilute with mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute with mobile phase.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve a known amount in the mobile phase for analysis.

  • Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) to UV light (254 nm) and visible light for 24 hours. Keep a control sample in the dark.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: HPLC with a UV/Vis or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, 320 nm, or scan with PDA.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) stock->acid base Base Hydrolysis (1M NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C, solid) stock->thermal photo Photolytic (UV/Vis light) stock->photo hplc Stability-Indicating HPLC-UV/PDA acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms LC-MS/MS for Identification hplc->ms

Caption: Workflow for forced degradation studies.

degradation_pathway cluster_acid Acid-Catalyzed Degradation cluster_photo Potential Photodegradation parent This compound cyclized Cyclized Product parent->cyclized H+ hydrated Hydrated Prenyl Group parent->hydrated H+, H2O radical Radical Cation parent->radical hv oxidized Oxidized Xanthone Core radical->oxidized O2

Caption: Inferred degradation pathways.

References

Troubleshooting 1,7-Dihydroxy-3-methoxy-2-prenylxanthone NMR signal interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the interpretation of NMR signals for 1,7-Dihydroxy-3-methoxy-2-prenylxanthone.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: While a definitive experimental spectrum for this specific molecule is not universally published, the expected chemical shifts can be predicted based on data from structurally similar prenylated xanthones isolated from sources like Garcinia mangostana.[1][2] The following tables summarize the anticipated ¹H and ¹³C NMR data.

Data Presentation: Predicted NMR Assignments

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ or similar non-polar solvent)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-46.30 - 6.40s-
H-57.20 - 7.30d~8.5
H-66.80 - 6.90dd~8.5, 2.0
H-86.60 - 6.70d~2.0
1-OH13.0 - 14.0s (br)-
7-OH9.0 - 10.0s (br)-
3-OCH₃3.80 - 3.95s-
H-1'3.35 - 3.45d~7.0
H-2'5.20 - 5.30t~7.0
H-4' (CH₃)1.75 - 1.85s-
H-5' (CH₃)1.65 - 1.75s-

Table 2: Predicted ¹³C NMR Data for this compound

PositionChemical Shift (δ, ppm)
C-1161.5
C-2111.0
C-3163.0
C-493.5
C-4a156.0
C-5124.0
C-6117.0
C-7155.0
C-8109.0
C-8a108.0
C-9 (C=O)182.0
C-9a103.0
3-OCH₃56.0
C-1'22.0
C-2'122.5
C-3'132.0
C-4'25.8
C-5'18.0

Q2: How can I definitively confirm the location of the prenyl and methoxy (B1213986) groups?

A2: The most effective method is using 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC).[3] Look for a correlation between the methylene (B1212753) protons of the prenyl group (H-1', ~3.4 ppm) and the carbons C-1, C-2, and C-3. Similarly, the protons of the methoxy group (~3.8 ppm) should show a correlation to C-3. These correlations unambiguously establish the connectivity.

Q3: Why is the signal for the 1-OH proton expected to be so far downfield (>13 ppm)?

A3: This significant downfield shift is a hallmark of a hydroxyl group at the C-1 position of a xanthone (B1684191).[2] It is caused by strong intramolecular hydrogen bonding with the adjacent carbonyl group (C=O) at position C-9. This deshields the proton, moving its signal to a much lower field than a typical hydroxyl proton.

Q4: How can I assign the aromatic protons on the B-ring (H-5, H-6, H-8)?

A4: These protons form a coupled system. A ¹H-¹H Correlation Spectroscopy (COSY) experiment is ideal for this. You should observe a correlation between the doublet at ~7.25 ppm (H-5) and the doublet of doublets at ~6.85 ppm (H-6). H-8 will appear as a doublet with a small coupling constant, coupling only to H-6.

Troubleshooting Guide

Problem: My aromatic signals are overlapping, making it difficult to determine coupling patterns.

  • Solution: Try a different deuterated solvent.[4] Switching from CDCl₃ to benzene-d₆ or acetone-d₆ can often alter the chemical shifts of aromatic protons enough to resolve the overlap. Aromatic solvents like benzene-d₆ can induce significant shifts due to anisotropic effects.

Problem: The signal-to-noise (S/N) ratio of my ¹³C spectrum is poor, especially for quaternary carbons.

  • Solution 1: Increase the number of scans. The S/N ratio improves with the square root of the number of scans. Doubling the S/N requires a four-fold increase in the number of scans.

  • Solution 2: Use 2D heteronuclear experiments. An HSQC experiment will show all protonated carbons with much higher sensitivity than a standard ¹³C experiment. For the non-protonated (quaternary) carbons, an HMBC experiment is the most effective way to identify them through their long-range correlations with protons.[5]

Problem: My hydroxyl proton signals are very broad or have disappeared entirely.

  • Solution: This is often due to chemical exchange with trace amounts of water in the NMR solvent. To confirm the presence of an exchangeable proton, add a drop of D₂O to the NMR tube and re-acquire the ¹H spectrum.[4] The OH signals should disappear. To observe them more clearly, ensure your solvent is anhydrous and consider running the experiment at a lower temperature to slow the exchange rate.

Problem: I am unsure of the spatial arrangement of the prenyl group relative to the xanthone core.

  • Solution: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is required. These experiments detect protons that are close to each other in space, regardless of whether they are coupled through bonds. Look for NOE correlations between the prenyl protons (H-1', H-4', H-5') and the aromatic proton at H-4. This will confirm the orientation of the side chain.

Experimental Protocols & Workflows

A logical workflow for NMR-based structure elucidation is essential for efficiently analyzing complex molecules like prenylated xanthones.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis H1 ¹H NMR (Proton Count, Multiplicity) C13 ¹³C NMR / DEPT (Carbon Count, Type) H1->C13 Initial Assessment COSY ¹H-¹H COSY (Proton-Proton Coupling) C13->COSY Identify Spin Systems HSQC ¹H-¹³C HSQC (Direct C-H Attachment) COSY->HSQC Assign Protonated Carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Assemble Molecular Fragments Assign Quaternary Carbons NOESY NOESY / ROESY (Through-Space Proximity) HMBC->NOESY Confirm Stereochemistry & Conformation Structure Final Structure Elucidation NOESY->Structure

Caption: General workflow for NMR-based structure elucidation.

Key 2D NMR Experimental Protocols

Below are generalized protocols for common 2D NMR experiments. Specific parameters should be optimized for the spectrometer and sample concentration.

  • ¹H-¹H COSY (Correlation Spectroscopy)

    • Purpose: To identify protons that are spin-coupled to each other, typically over two or three bonds.

    • Methodology:

      • Acquire a standard high-resolution 1D ¹H spectrum and note the spectral width (SW) and transmitter offset (o1p).

      • Create a new 2D experiment and load a standard gradient-selected COSY parameter set (e.g., 'cosygpqf' on Bruker systems).

      • Set the spectral widths in both F2 (direct) and F1 (indirect) dimensions to match the 1D ¹H spectrum.

      • Set the number of scans (ns) to a multiple of 2 or 4 (e.g., 2, 4, 8) for proper phase cycling. For a moderately concentrated sample, 2-4 scans are often sufficient.

      • Set the number of increments in the F1 dimension (td(f1)) to 256 or 512 for adequate resolution.

      • Acquire the data. Process with a sine-bell or squared sine-bell window function in both dimensions.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

    • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).

    • Methodology:

      • Acquire standard 1D ¹H and ¹³C spectra and note their respective spectral widths and offsets.

      • Create a new 2D experiment and load a multiplicity-edited HSQC parameter set (e.g., 'hsqcedetgpsisp2.3' on Bruker systems). This will show CH/CH₃ and CH₂ signals with opposite phases.

      • Set the F2 dimension parameters (SW, o1p) to match the ¹H spectrum.

      • Set the F1 dimension parameters (SW, o1p) to match the ¹³C spectrum.

      • The number of scans (ns) should be a multiple of 4 or 8. HSQC is more sensitive than HMBC, so fewer scans are needed.

      • The number of increments (td(f1)) is typically set to 128 or 256.

      • Acquire and process the data.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

    • Purpose: To identify longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH, ³J_CH). This is critical for connecting molecular fragments and assigning quaternary carbons.

    • Methodology:

      • Use the spectral parameters from the 1D spectra as in the HSQC setup.

      • Load a standard gradient-selected HMBC parameter set (e.g., 'hmbcgplpndqf' on Bruker systems).

      • HMBC is less sensitive than HSQC, so a higher number of scans (e.g., 8, 16, or more) is usually required.[6]

      • The long-range coupling delay (d6 on Bruker) is typically optimized for a J-coupling of 8-10 Hz, which corresponds to a delay of about 50-60 ms.

      • Acquire and process the data.

Visualization of Key Structural Correlations

The following diagrams illustrate the crucial 2D NMR correlations expected for this compound that confirm its structure.

Caption: Key HMBC correlations for structural confirmation.

Caption: Key NOESY correlations for spatial arrangement.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Xanthones, with a Focus on 1,7-Dihydroxy-3-methoxy-2-prenylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various xanthones, a class of polyphenolic compounds lauded for their therapeutic potential. While this report casts a wide net on the bioactivities of prominent xanthones, it places a particular focus on what is currently known about 1,7-dihydroxy-3-methoxy-2-prenylxanthone, a xanthone (B1684191) derivative isolated from the pericarp of Garcinia mangostana (mangosteen).[1][2] The objective is to present a clear, data-driven comparison to aid researchers and professionals in drug discovery and development.

Introduction to Xanthones

Xanthones are characterized by a tricyclic xanthen-9-one core structure and are abundant in certain higher plants and fungi. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects, have made them a subject of intense scientific scrutiny.[3][4][5][6][7][8][9][10] The bioactivity of individual xanthones is largely dictated by the nature and position of various functional groups attached to the core structure. Among the most studied xanthones are α-mangostin, γ-mangostin, and garcinone C, all of which are also found in Garcinia mangostana.

This compound: A Profile

This compound (CAS No. 77741-58-3) is a prenylated xanthone that has been identified and isolated from Garcinia mangostana.[1][2][11][12][13] Despite its isolation and structural characterization, a comprehensive public-domain database of its specific bioactivities, particularly quantitative data such as IC50 values, remains limited. This presents a notable knowledge gap and an opportunity for further investigation into its potential therapeutic applications. This guide, therefore, will proceed to compare the well-documented bioactivities of other prominent xanthones to provide a contextual framework for where this compound might be situated in terms of its potential efficacy.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and neuroprotective activities of several well-researched xanthones. This data provides a benchmark for evaluating the potential of less-studied derivatives like this compound.

Table 1: Anticancer Activity of Selected Xanthones (IC50 values in µM)
XanthoneCell LineCancer TypeIC50 (µM)Reference
α-Mangostin DLD-1Colon Cancer7.5[14]
T47DBreast CancerNot specified, but effective[15]
A549Lung Cancer~10[10]
SK-HEP-1Liver Cancer24.8 (24h), 19.6 (48h)[10]
CNE-1Nasopharyngeal Carcinoma3.35[16]
CNE-2Nasopharyngeal Carcinoma4.01[16]
PC-3Prostate Cancer6.21[16]
γ-Mangostin DLD-1Colon Cancer7.1[14]
SK-BR-3Breast Cancer4.97[10]
β-Mangostin DLD-1Colon Cancer8.1[14]
HeLaCervical Cancer27.2[10]
C6Glioma4.8[10]
Garcinone C CNE1Nasopharyngeal Carcinoma0.68[10]
CNE2Nasopharyngeal Carcinoma13.24[10]
HK1Nasopharyngeal Carcinoma9.71[10]
Garcinone E HSC-4Oral Cancer4.8[10]
7-O-demethyl mangostanin (New) CNE-1Nasopharyngeal Carcinoma3.35[16]
A549Lung Cancer4.84[16]
PC-3Prostate Cancer6.21[16]
Table 2: Anti-inflammatory Activity of Selected Xanthones
XanthoneAssayCell LineIC50 (µM)Reference
α-Mangostin NO InhibitionRAW 264.712.4[5]
γ-Mangostin NO InhibitionRAW 264.710.1[5]
Table 3: Neuroprotective Activity of Selected Xanthones
XanthoneModelEffectReference
γ-Mangostin Glutamate-induced cytotoxicity in HT22 cellsProtective effect, reduced ROS, inhibited apoptosis[4][17][18][19]

Key Signaling Pathways Modulated by Xanthones

Xanthones exert their biological effects by modulating a variety of cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Several xanthones, including α-mangostin, have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[20][21][22]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Xanthones can modulate the activity of different MAPK cascades (ERK, JNK, and p38) to induce apoptosis in cancer cells and exert neuroprotective effects.[15][18]

  • Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a major regulator of cellular defense against oxidative stress. Certain xanthones can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes and providing cytoprotective effects.[23][24][25][26][27]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the bioactivities of xanthones.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[28][29][30]

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the xanthone for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treat Treat with Xanthones start->treat add_mtt Add MTT solution treat->add_mtt incubate Incubate (2-4h) add_mtt->incubate solubilize Add Solubilizing Agent (DMSO) incubate->solubilize read Measure Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze

Workflow for the MTT cytotoxicity assay.
Nitric Oxide (NO) Inhibition Assay

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The production of NO, a pro-inflammatory mediator, is measured indirectly by quantifying its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.[31][32]

General Protocol:

  • Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate.

  • Compound Treatment: Pre-treat the cells with different concentrations of the xanthone for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

NO_Inhibition_Workflow cluster_workflow Nitric Oxide Inhibition Assay seed_cells Seed RAW 264.7 cells pretreat Pre-treat with Xanthones seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (24h) stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant griess_reaction Add Griess Reagent collect_supernatant->griess_reaction read_absorbance Measure Absorbance (540nm) griess_reaction->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the Nitric Oxide inhibition assay.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by xanthones.

NFkB_Pathway cluster_pathway Xanthone Inhibition of NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation activates Xanthones Xanthones Xanthones->IKK inhibits

Inhibition of the NF-κB signaling pathway by xanthones.

Nrf2_Pathway cluster_pathway Xanthone Activation of Nrf2 Pathway Xanthones Xanthones Keap1 Keap1 Xanthones->Keap1 dissociates Nrf2 from Nrf2 Nrf2 Keap1->Nrf2 degradation Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Nucleus->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates

Activation of the Nrf2 signaling pathway by xanthones.

Conclusion and Future Directions

The available evidence strongly supports the potent anticancer, anti-inflammatory, and neuroprotective activities of several xanthones derived from Garcinia mangostana, particularly α-mangostin and γ-mangostin. These compounds exert their effects through the modulation of key signaling pathways, including NF-κB, MAPK, and Nrf2.

In contrast, there is a significant lack of publicly available bioactivity data for this compound. Given its structural similarity to other bioactive xanthones, it is plausible that this compound also possesses valuable pharmacological properties. Therefore, we recommend that future research efforts be directed towards a comprehensive biological evaluation of this compound. Such studies should include a battery of in vitro assays to determine its cytotoxic, anti-inflammatory, and neuroprotective potential, followed by in vivo studies to validate these findings. Elucidating the bioactivity profile of this and other less-studied xanthones will be crucial for the development of new and effective therapeutic agents.

References

A Comparative Analysis of the Antioxidant Potential of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone and the Benchmark Antioxidant Trolox

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant activity of the natural xanthone (B1684191), 1,7-Dihydroxy-3-methoxy-2-prenylxanthone, and the well-established antioxidant standard, Trolox. Due to the limited publicly available data on the specific antioxidant capacity of this compound, this guide will leverage data on a closely related and well-studied xanthone, γ-mangostin, also isolated from Garcinia mangostana, to provide a representative comparison against Trolox.

Introduction to the Compounds

This compound is a prenylated xanthone, a class of polyphenolic compounds found in a variety of plants, notably in the pericarp of the mangosteen fruit (Garcinia mangostana). Xanthones are recognized for their broad spectrum of pharmacological activities, including potent antioxidant effects. The presence of hydroxyl and methoxy (B1213986) functional groups, along with a prenyl side chain, is believed to contribute significantly to their bioactivity.

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a water-soluble analog of vitamin E. It is widely used as a reference standard in antioxidant activity assays due to its stable and predictable antioxidant properties. Its ability to scavenge free radicals makes it an ideal benchmark for evaluating the antioxidant capacity of various compounds.

Quantitative Comparison of Antioxidant Activity

CompoundAntioxidant AssayIC50 Value (µg/mL)IC50 Value (µM)Reference
γ-mangostin Hydroxyl Radical Scavenging0.20~0.51[1]
Trolox DPPH Radical Scavenging3.765 ± 0.083~15.04[2]
Trolox ABTS Radical Scavenging2.926 ± 0.029~11.69[2]

Note: The IC50 values for γ-mangostin and Trolox were determined using different antioxidant assays, which may influence the direct comparability of the values. The molecular weight of γ-mangostin is approximately 396.47 g/mol and Trolox is 250.29 g/mol .

Experimental Methodologies

To ensure a comprehensive understanding of the presented data, the detailed experimental protocols for the key antioxidant assays are provided below.

Hydroxyl Radical Scavenging Assay

This assay evaluates the ability of a compound to scavenge hydroxyl radicals, which are highly reactive oxygen species. The protocol typically involves the Fenton reaction to generate hydroxyl radicals.

  • Reagents: Phosphate (B84403) buffer, EDTA, FeCl₃, H₂O₂, deoxyribose, thiobarbituric acid (TBA), and the test compound.

  • Procedure:

    • A reaction mixture is prepared containing the test compound at various concentrations, deoxyribose, FeCl₃, EDTA, and H₂O₂ in a phosphate buffer.

    • The reaction is initiated by the addition of H₂O₂.

    • The mixture is incubated at a specific temperature (e.g., 37°C) for a set period (e.g., 1 hour).

    • The reaction is stopped by adding a solution of TBA and trichloroacetic acid.

    • The mixture is heated (e.g., in a boiling water bath) to develop a pink chromogen.

    • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 532 nm).

  • Calculation: The percentage of hydroxyl radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (without the test compound). The IC50 value is then determined from a dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common method to assess the free radical scavenging ability of antioxidants.

  • Reagents: DPPH solution in a suitable solvent (e.g., methanol (B129727) or ethanol), and the test compound.

  • Procedure:

    • A solution of the test compound at various concentrations is added to a solution of DPPH.

    • The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging is calculated based on the reduction in absorbance of the DPPH solution in the presence of the antioxidant. The IC50 value is determined from the dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • Reagents: ABTS solution, potassium persulfate, and the test compound.

  • Procedure:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at 734 nm.

    • The test compound at various concentrations is added to the diluted ABTS•+ solution.

    • The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of ABTS•+ scavenging is calculated from the decrease in absorbance. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation. The IC50 value can also be calculated.

Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix Sample/Standard with DPPH Solution DPPH->Mix Sample Prepare Sample Dilutions Sample->Mix Standard Prepare Trolox Standard Dilutions Standard->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

DPPH Radical Scavenging Assay Workflow.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_Radical Generate ABTS Radical Cation (ABTS + K2S2O8) Dilute_ABTS Dilute ABTS Radical to Absorbance of ~0.7 at 734 nm ABTS_Radical->Dilute_ABTS Mix Mix Sample/Standard with Diluted ABTS Radical Dilute_ABTS->Mix Sample Prepare Sample Dilutions Sample->Mix Standard Prepare Trolox Standard Dilutions Standard->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition or TEAC Value Measure->Calculate

ABTS Radical Cation Scavenging Assay Workflow.

Concluding Remarks

While direct comparative data for this compound against Trolox is currently scarce, the available information on related xanthones from Garcinia mangostana suggests a significant antioxidant potential. The hydroxyl radical scavenging activity of γ-mangostin appears to be notably potent, as indicated by its low IC50 value. It is important to note that the antioxidant activity of a compound can vary depending on the specific reactive species it is tested against and the assay methodology employed. Further research is warranted to isolate and comprehensively evaluate the antioxidant profile of this compound using standardized assays to allow for a direct and robust comparison with established antioxidants like Trolox. Such studies would be invaluable for researchers and professionals in the fields of natural product chemistry, pharmacology, and the development of novel antioxidant-based therapeutics.

References

A Comparative Analysis of the Mechanism of Action: 1,7-Dihydroxy-3-methoxy-2-prenylxanthone Versus Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of the natural product 1,7-Dihydroxy-3-methoxy-2-prenylxanthone with established clinical inhibitors: the xanthine (B1682287) oxidase inhibitors allopurinol (B61711) and febuxostat, and the aromatase inhibitors letrozole (B1683767) and anastrozole. While the specific molecular target of this compound remains to be definitively identified, current research suggests its involvement in key signaling pathways related to inflammation and cytotoxicity. This contrasts with the highly specific enzymatic inhibition characteristic of the comparator drugs.

Overview of Mechanisms of Action

This compound , a xanthone (B1684191) isolated from the fruit of Garcinia mangostana, has demonstrated cytotoxic effects against certain cancer cell lines.[1] Although its precise molecular target is not yet fully elucidated, studies on structurally similar xanthone derivatives suggest a potential mechanism involving the modulation of critical inflammatory and cell survival signaling pathways, such as NF-κB and MAPK.

Xanthine Oxidase Inhibitors (Allopurinol and Febuxostat) are cornerstone therapies for conditions associated with hyperuricemia, such as gout.[2][3][4] Their mechanism centers on the direct inhibition of xanthine oxidase, a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[2][4][5] By blocking this enzyme, these drugs effectively reduce the production of uric acid.[2][4]

Aromatase Inhibitors (Letrozole and Anastrozole) are a class of drugs used primarily in the treatment of hormone-responsive breast cancer in postmenopausal women.[6][7] Their mechanism of action is the inhibition of aromatase, an enzyme responsible for the conversion of androgens to estrogens.[6][7] By blocking estrogen synthesis, these inhibitors reduce the growth stimulus for estrogen-receptor-positive cancer cells.[6][7]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory and cytotoxic activities of the compounds discussed. It is important to note that the IC50 values for this compound reflect cytotoxic activity against cell lines, whereas the values for the other inhibitors represent direct enzyme inhibition.

CompoundTarget/AssayIC50 Value
This compoundCytotoxicity against KB cancer cell line20.0 µM[1]
This compoundCytotoxicity against KBv200 cancer cell line30.0 µM[1]
AllopurinolXanthine Oxidase InhibitionVaries by assay
FebuxostatXanthine Oxidase InhibitionVaries by assay
LetrozoleAromatase InhibitionHighly potent[8]
AnastrozoleAromatase InhibitionHighly potent[7]

Signaling Pathways and Mechanisms of Action

This compound: A Modulator of Inflammatory and Cytotoxic Pathways

Based on studies of structurally related xanthones, this compound is hypothesized to exert its biological effects through the modulation of key signaling cascades. The diagram below illustrates a potential mechanism involving the inhibition of the NF-κB and MAPK pathways, which are central to the inflammatory response and cell survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates MAPKKK MAPKKK TLR4->MAPKKK Activates Xanthone This compound Xanthone->IKK Inhibits (potential) Xanthone->MAPKKK Inhibits (potential) IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates MAPK_n MAPK MAPK->MAPK_n Translocates Gene Inflammatory Gene Expression NFκB_n->Gene Promotes MAPK_n->Gene Promotes

Caption: Potential mechanism of this compound.

Known Inhibitors: Specific Enzyme Blockade

The mechanisms for the known inhibitors are more direct, involving the specific blockade of their target enzymes.

Xanthine Oxidase Inhibition:

Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase Inhibitors Allopurinol Febuxostat Inhibitors->XO Inhibit

Caption: Mechanism of Xanthine Oxidase Inhibitors.

Aromatase Inhibition:

Androgens Androgens (e.g., Testosterone) Estrogens Estrogens (e.g., Estradiol) Androgens->Estrogens Aromatase Aromatase Aromatase (CYP19A1) Inhibitors Letrozole Anastrozole Inhibitors->Aromatase Inhibit

Caption: Mechanism of Aromatase Inhibitors.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in the context of evaluating the described compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Principle: Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure Outline:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).

    • Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

NF-κB Activation Assay

This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.

  • Principle: Immunofluorescence microscopy or high-content screening is used to visualize and quantify the localization of the NF-κB p65 subunit within the cell.

  • Procedure Outline:

    • Culture cells on coverslips or in microplates suitable for imaging.

    • Pre-treat cells with the test compound for a defined period.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody specific for the NF-κB p65 subunit.

    • Incubate with a fluorescently labeled secondary antibody.

    • Stain the nuclei with a fluorescent dye (e.g., DAPI).

    • Acquire images using a fluorescence microscope.

    • Analyze the images to quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal.

MAPK Phosphorylation Assay (Western Blot)

This method detects the phosphorylation status of MAPKs (e.g., ERK, JNK, p38), which indicates their activation.

  • Principle: Western blotting uses specific antibodies to detect the phosphorylated forms of MAPK proteins in cell lysates.

  • Procedure Outline:

    • Treat cells with the test compound and/or a stimulant.

    • Lyse the cells to extract total proteins.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAPK.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Normalize the phosphorylated protein levels to the total protein levels of the respective MAPK.

In Vitro Xanthine Oxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the xanthine oxidase enzyme.

  • Principle: The activity of xanthine oxidase is determined by measuring the rate of formation of uric acid from its substrate, xanthine or hypoxanthine. Uric acid has a characteristic absorbance at 295 nm.

  • Procedure Outline:

    • In a microplate, combine a buffer solution, the xanthine oxidase enzyme, and the test inhibitor (e.g., allopurinol or febuxostat) at various concentrations.

    • Pre-incubate the mixture at a controlled temperature.

    • Initiate the reaction by adding the substrate (xanthine or hypoxanthine).

    • Monitor the increase in absorbance at 295 nm over time using a spectrophotometer.

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a control without the inhibitor and calculate the IC50 value.

Aromatase Inhibition Assay

This assay quantifies the inhibition of the aromatase (CYP19A1) enzyme.

  • Principle: A common method is the tritiated water-release assay, which measures the conversion of a radiolabeled androgen substrate to an estrogen, releasing a tritium (B154650) atom that forms tritiated water.

  • Procedure Outline:

    • Incubate human recombinant aromatase with a radiolabeled substrate (e.g., [1β-³H]-androstenedione) and a cofactor (NADPH).

    • Include various concentrations of the test inhibitor (e.g., letrozole or anastrozole).

    • After incubation, separate the tritiated water from the remaining radiolabeled substrate using a charcoal-dextran suspension.

    • Quantify the amount of tritiated water in the supernatant using liquid scintillation counting.

    • Calculate the percentage of aromatase inhibition for each inhibitor concentration and determine the IC50 value.

References

A Comparative Analysis of the In Vivo Efficacy of a Prenylated Xanthone versus Standard of Care in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel therapeutic agents, natural compounds are a significant source of inspiration and discovery. This guide provides a detailed comparison of the in-vivo efficacy of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone, represented by its well-studied analogue α-mangostin, against the standard of care in two distinct therapeutic areas: pancreatic cancer and systemic inflammation. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available pre-clinical data.

Due to the limited specific in-vivo data on this compound, this report utilizes α-mangostin, a structurally similar and extensively researched prenylated xanthone (B1684191) derived from the pericarp of the mangosteen fruit (Garcinia mangostana), as a surrogate for comparative analysis. Both compounds share the same core xanthone structure with prenyl and methoxy (B1213986) substitutions, suggesting potentially similar biological activities.

Pancreatic Cancer: α-Mangostin vs. Gemcitabine (B846)

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies with limited effective treatment options. The current standard of care for locally advanced and metastatic pancreatic cancer often includes gemcitabine, a nucleoside analog that inhibits DNA synthesis.[1][2][3] Preclinical studies have demonstrated the potential of α-mangostin as an anti-cancer agent, showing significant inhibition of tumor growth in pancreatic cancer xenograft models.[4][5][6]

Comparative In Vivo Efficacy
Compound Animal Model Cell Line Dosage Administration Route Key Findings Reference
α-Mangostin Athymic Nude MiceBxPc-350 and 100 mg/kgOralSignificant suppression of tumor xenograft growth.[7][7]
α-Mangostin Athymic Nude MicePL-45 (orthotopic)6 mg/kgIntraperitonealSignificant inhibition of orthotopic xenograft tumor growth.[6][6]
α-Mangostin Athymic Nude MiceAsPC-1 and PANC-150 and 100 mg/kgNot SpecifiedSignificant reductions in tumor volume.[4][4]
Gemcitabine Athymic Nude MiceMIA PaCa-2120 mg/kgIntraperitonealDoubling of tumor surface area in 32 days (vs. 38 days untreated).[8][8]
Gemcitabine Patient-Derived Xenograft (PDX)PA16100 mg/kg (weekly)Not Specified80% reduction in tumor volume after 150 days of treatment.[9][9]
Gemcitabine Nude MicePanc185100 mg/kg (twice weekly)IntraperitonealInduced tumor growth inhibition.[10][10]
Mechanism of Action: Signaling Pathways

α-Mangostin exerts its anti-cancer effects through the modulation of multiple signaling pathways. A key mechanism involves the downregulation of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[7] Furthermore, it has been shown to inhibit the activation of NF-κB and STAT3, transcription factors that play a pivotal role in inflammation, cell proliferation, and apoptosis evasion.[5]

Alpha-mangostin_Anticancer_Pathway cluster_cell Pancreatic Cancer Cell α-Mangostin α-Mangostin PI3K PI3K α-Mangostin->PI3K inhibits NF-κB NF-κB α-Mangostin->NF-κB inhibits STAT3 STAT3 α-Mangostin->STAT3 inhibits Apoptosis Apoptosis α-Mangostin->Apoptosis induces Akt Akt PI3K->Akt Akt->NF-κB activates Proliferation Proliferation NF-κB->Proliferation Survival Survival NF-κB->Survival STAT3->Proliferation STAT3->Survival

α-Mangostin Anticancer Signaling Pathway

Systemic Inflammation: α-Mangostin vs. Dexamethasone (B1670325)

Systemic inflammation, often modeled in preclinical studies by the administration of lipopolysaccharide (LPS), can lead to severe pathologies, including sepsis and organ damage. Dexamethasone, a potent synthetic glucocorticoid, is a standard of care for various inflammatory conditions due to its broad anti-inflammatory effects.[11][12] α-Mangostin has also demonstrated significant anti-inflammatory properties in in-vivo models of LPS-induced inflammation.[13][14]

Comparative In Vivo Efficacy
Compound Animal Model Inducing Agent Dosage Administration Route Key Findings Reference
α-Mangostin C57BL/6J MiceLPS10 mg/kg/day (5 days)Not SpecifiedReduced expression of pro-inflammatory cytokines in adipose tissue.[14][14]
α-Mangostin C57BL/6J MiceLPSNot SpecifiedNot SpecifiedReduced brain levels of IL-6 and COX-2.[13][13]
Dexamethasone MiceLPSNot SpecifiedNot SpecifiedRapid administration inhibits cytokine storm and rescues LPS-treated mice.[11][11]
Dexamethasone MiceLPS (50 mg/kg)10 mg/kgNot SpecifiedProtected mice from LPS-induced lethality.[12][12]
Dexamethasone MiceLPSNot SpecifiedIntranasalReduced brain IL-6 expression and neutrophil infiltration.[15][15]
Dexamethasone MiceLPS (10 mg/kg)5 mg/kgOralSignificantly lowered serum TNF-α and IL-6.
Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of α-mangostin are mediated, in part, by the inhibition of the NF-κB and MAPK signaling pathways.[14] These pathways are central to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in response to inflammatory stimuli like LPS.

Alpha-mangostin_Anti_inflammatory_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 α-Mangostin α-Mangostin MAPK MAPK α-Mangostin->MAPK inhibits NF-κB NF-κB α-Mangostin->NF-κB inhibits TLR4->MAPK TLR4->NF-κB Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Pro-inflammatory Cytokines (TNF-α, IL-6) production NF-κB->Pro-inflammatory Cytokines (TNF-α, IL-6) production

α-Mangostin Anti-inflammatory Signaling Pathway

Experimental Protocols

Pancreatic Cancer Xenograft Model (General Protocol)

G cluster_setup Model Setup cluster_procedure Experimental Procedure Cell_Culture Pancreatic cancer cells (e.g., BxPc-3, MIA PaCa-2) cultured in vitro Implantation Subcutaneous or orthotopic injection of cancer cells into mice Cell_Culture->Implantation Animal_Model Athymic nude mice (4-6 weeks old) Animal_Model->Implantation Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer α-mangostin or gemcitabine via specified route and schedule Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Euthanize mice at study endpoint and collect tumors for analysis Monitoring->Endpoint

Pancreatic Cancer Xenograft Workflow

LPS-Induced Systemic Inflammation Model (General Protocol)

G cluster_setup Model Setup cluster_procedure Experimental Procedure Animal_Model C57BL/6J or other appropriate mouse strain Pre-treatment Administer α-mangostin or dexamethasone (or vehicle control) LPS_Challenge Inject Lipopolysaccharide (LPS) intraperitoneally to induce inflammation Pre-treatment->LPS_Challenge Sample_Collection Collect blood and/or tissues at specified time points post-LPS LPS_Challenge->Sample_Collection Analysis Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or qPCR Sample_Collection->Analysis

LPS-Induced Inflammation Workflow

To model systemic inflammation, mice are typically challenged with an intraperitoneal injection of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[14][16][17] Prior to or concurrently with the LPS challenge, animals receive the investigational compound (α-mangostin), the standard of care (dexamethasone), or a vehicle control. At various time points after LPS administration, blood and/or tissues are collected to measure the levels of key inflammatory mediators, such as TNF-α and IL-6, using techniques like ELISA or qPCR.[11][14]

Conclusion

The available preclinical data suggests that α-mangostin, a close structural analogue of this compound, exhibits promising in-vivo efficacy in models of pancreatic cancer and systemic inflammation. In pancreatic cancer xenograft models, α-mangostin demonstrates significant tumor growth inhibition, comparable in effect to the standard of care, gemcitabine, though through different mechanisms of action. In models of LPS-induced inflammation, α-mangostin effectively reduces the expression of key pro-inflammatory cytokines, an effect also seen with the standard of care, dexamethasone.

These findings highlight the potential of prenylated xanthones as a class of compounds for further investigation in both oncology and inflammatory diseases. Further research, including head-to-head comparative studies with optimized dosing and scheduling, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives relative to current standards of care.

Disclaimer: This guide is for informational purposes only and is intended for a scientific audience. The information presented is based on preclinical animal studies and does not constitute medical advice. The safety and efficacy of this compound and α-mangostin in humans have not been fully established.

References

Validating the In Vivo Anti-inflammatory Potential of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vivo anti-inflammatory effects of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone. While direct in vivo experimental data for this specific xanthone (B1684191) derivative is not extensively available in the public domain, this document outlines established methodologies and presents comparative data from structurally similar xanthone compounds. This information serves as a valuable resource for designing and evaluating future in vivo studies.

Introduction to Xanthones as Anti-inflammatory Agents

Xanthones, a class of polyphenolic compounds found in various plant species, have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory properties.[1][2] Their unique scaffold allows for a wide range of substitutions, leading to varied biological effects.[1] Several xanthone derivatives have demonstrated promising anti-inflammatory and antioxidant effects in both in vitro and in vivo models, often through the modulation of key signaling pathways such as NF-κB and MAPK.[3][4] The target compound, this compound, isolated from the fruits of Garcinia mangostana, belongs to this promising class of molecules.[5]

Comparative In Vivo Anti-inflammatory Activity of Xanthone Derivatives

To contextualize the potential of this compound, this section summarizes the in vivo anti-inflammatory effects of other well-studied xanthone derivatives. These compounds can serve as benchmarks for future in vivo experiments.

CompoundAnimal ModelKey FindingsReference
1,6- and 3,5-Dihydroxyxanthone Polymyxin B-induced hind-paw edema in miceShowed remarkable inhibitory effects on paw edema, suggesting suppression of mast cell and neutrophil degranulation.[6]
Various Substituted Xanthone Derivatives Carrageenan-induced rat paw edemaCompounds S3, S17, and S20 (at 200 mg/kg) showed significant paw edema reduction (63.32%, 62.75%, and 60.71% respectively) after 6 hours, comparable to diclofenac (B195802) (68.27% at 10mg/kg).
α- and γ-Mangostin Various in vivo modelsDemonstrated anti-inflammatory and antioxidant effects through the modulation of the Nrf2 pathway.[1][7]
1,3,6,7-tetrahydroxy-8-prenylxanthone (TPX) LPS-induced acute inflammation in miceAlleviated adipose tissue inflammation by reducing pro-inflammatory cytokines and preventing pro-inflammatory macrophage polarization.[3][4]
1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475) (XAN) LPS/IFN-γ-induced inflammation in THP-1 cells (in vitro, but relevant mechanism)Inhibited M1 polarization of macrophages, reduced ROS levels, and downregulated inflammatory proteins like iNOS and NLRP3.[8][9]

Key Inflammatory Signaling Pathways Modulated by Xanthones

The anti-inflammatory effects of xanthones are often attributed to their ability to modulate critical intracellular signaling pathways. Understanding these mechanisms is crucial for evaluating the therapeutic potential of this compound.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation & Degradation NF_kB NF-κB (p65/p50) NF_kB_n NF-κB (p65/p50) NF_kB->NF_kB_n Translocation Xanthones Xanthones Xanthones->IKK_Complex Inhibition Xanthones->NF_kB_n Inhibition of Translocation DNA DNA NF_kB_n->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_Genes Transcription

Caption: NF-κB Signaling Pathway and Potential Inhibition by Xanthones.

Experimental Protocols for In Vivo Anti-inflammatory Studies

Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. The following are methodologies commonly employed in the in vivo evaluation of anti-inflammatory agents.

Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model for studying acute inflammation.

  • Animals: Male Wistar rats or Swiss albino mice are typically used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.

  • Grouping: Animals are randomly divided into control, standard (e.g., indomethacin (B1671933) or diclofenac), and test groups (receiving different doses of this compound).

  • Drug Administration: The test compound and standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) post-drug administration, 0.1 ml of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each animal.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to study systemic inflammatory responses and the production of pro-inflammatory cytokines.

  • Animals: C57BL/6 or BALB/c mice are commonly used.

  • Grouping and Drug Administration: Similar to the carrageenan model, animals are grouped and pre-treated with the test compound, standard, or vehicle.

  • Induction of Inflammation: A non-lethal dose of LPS (e.g., 1-5 mg/kg) is injected intraperitoneally.

  • Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours) after LPS injection, blood is collected via cardiac puncture for serum separation. Tissues such as the liver, lungs, and spleen may also be harvested.

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using ELISA kits.

  • Histopathology: Harvested tissues can be fixed, sectioned, and stained (e.g., with H&E) to assess inflammatory cell infiltration and tissue damage.

  • Gene and Protein Expression: Tissues can be used to analyze the expression of inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated NF-κB, p38 MAPK) by qPCR and Western blotting, respectively.

In_Vivo_Anti_inflammatory_Workflow cluster_endpoints Endpoints Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Grouping Random Grouping (Control, Standard, Test) Animal_Model->Grouping Drug_Administration Administer Compound (Oral, IP) Grouping->Drug_Administration Inflammation_Induction Induce Inflammation (Carrageenan, LPS) Drug_Administration->Inflammation_Induction Data_Collection Data & Sample Collection Inflammation_Induction->Data_Collection Paw_Edema Paw Edema Measurement Data_Collection->Paw_Edema Cytokine_Analysis Serum Cytokine Analysis (ELISA) Data_Collection->Cytokine_Analysis Histopathology Tissue Histopathology Data_Collection->Histopathology Molecular_Analysis Molecular Analysis (qPCR, Western Blot) Data_Collection->Molecular_Analysis

Caption: General Experimental Workflow for In Vivo Anti-inflammatory Studies.

Conclusion and Future Directions

While direct in vivo evidence for the anti-inflammatory effects of this compound is currently limited, the substantial body of research on structurally related xanthones provides a strong rationale for its investigation. The comparative data and standardized protocols presented in this guide offer a robust framework for designing and conducting in vivo studies to elucidate its therapeutic potential. Future research should focus on employing established models, such as carrageenan-induced paw edema and LPS-induced systemic inflammation, to generate quantitative data on its efficacy. Furthermore, mechanistic studies to explore its effects on key inflammatory pathways, including NF-κB, MAPKs, and Nrf2, will be crucial in validating its potential as a novel anti-inflammatory agent.

References

The Pivotal Role of Prenylation and Hydroxylation in the Cytotoxic Activity of Xanthone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the structure-activity relationship (SAR) of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone and its analogs reveals critical insights into the molecular features governing their cytotoxic effects against various cancer cell lines. This guide synthesizes experimental data to provide a clear comparison of the anti-cancer potential of these compounds, offering valuable information for researchers, scientists, and drug development professionals. The key determinants for the cytotoxic potency of this class of compounds appear to be the presence and nature of prenyl groups, as well as the hydroxylation and methoxylation patterns on the xanthone (B1684191) scaffold.

Comparative Cytotoxicity of Xanthone Analogs

The cytotoxic activity of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below. A lower IC50 value indicates greater cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)Reference
1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-oneKB20.0[1]
1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-oneKBv20030.0[1]
1-hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-oneKB35.0[1]
1-hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-oneKBv20041.0[1]
1,3,8-TrihydroxyxanthoneMCF-7184 ± 15[2]
1,5,6-TrihydroxyxanthoneMCF-7252 ± 25[2]
1,3,8-TrihydroxyxanthoneWiDr> 500[2]
1,5,6-TrihydroxyxanthoneWiDr384 ± 21[2]
3,4,6-TrihydroxyxanthoneWiDr37.8[2]
1,3,8-TrihydroxyxanthoneHeLa355 ± 12[2]
1,5,6-TrihydroxyxanthoneHeLa209 ± 9[2]

Structure-Activity Relationship Insights:

From the available data, several key structure-activity relationships can be deduced:

  • Prenylation is often crucial for activity: The presence of a prenyl group, as seen in 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one, is a common feature among cytotoxic xanthones. This lipophilic side chain is believed to enhance membrane permeability and interaction with cellular targets.

  • Hydroxylation and Methoxylation Patterns are Key: The number and position of hydroxyl and methoxy (B1213986) groups significantly influence cytotoxic activity. For instance, trihydroxyxanthones exhibit varying levels of activity against different cell lines, suggesting that the specific arrangement of these functional groups is critical for target binding and cellular uptake.[2]

  • Substitution on the Prenyl Chain: Modifications to the prenyl group can also modulate activity. The butyryl-like side chain in 1-hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-one results in a different activity profile compared to the simple prenyl group.[1]

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the xanthone derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.

Experimental Workflow for Cytotoxicity Assay:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cell_seeding Cell Seeding (96-well plates) compound_treatment Compound Treatment (various concentrations) cell_seeding->compound_treatment incubation Incubation (24-72 hours) compound_treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_measurement Absorbance Measurement (570 nm) formazan_solubilization->absorbance_measurement ic50_calculation IC50 Calculation absorbance_measurement->ic50_calculation

MTT Assay Workflow for determining the cytotoxicity of xanthone analogs.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the xanthone analogs. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Logical Relationships

Xanthone derivatives exert their anticancer effects by modulating various cellular signaling pathways. Two prominent pathways identified are the PI3K/Akt/mTOR and the cGAS-STING pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development.[3][4] Natural products, including some xanthones, have been shown to inhibit this pathway.[3]

PI3K_Akt_mTOR_Pathway cluster_pathway Inhibition of PI3K/Akt/mTOR Pathway by Xanthone Analogs Xanthone Xanthone Analogs PI3K PI3K Xanthone->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Inhibition of the PI3K/Akt/mTOR signaling pathway by xanthone analogs.
cGAS-STING Signaling Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a component of the innate immune system that detects cytosolic DNA and triggers an immune response.[5] Activation of the STING pathway in the tumor microenvironment can lead to the production of type I interferons and other cytokines, promoting an anti-tumor immune response.[6][7] Some natural products have been identified as STING activators, suggesting a potential immunomodulatory mechanism for their anticancer effects.

cGAS_STING_Pathway cluster_pathway Activation of cGAS-STING Pathway Cytosolic_DNA Cytosolic Tumor DNA cGAS cGAS Cytosolic_DNA->cGAS STING STING cGAS->STING Activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates Type_I_IFN Type I Interferons IRF3->Type_I_IFN Induces Antitumor_Immunity Antitumor Immunity Type_I_IFN->Antitumor_Immunity

Activation of the cGAS-STING pathway leading to an antitumor immune response.

References

A Comparative Guide to the Anticancer Potential of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer effects of xanthones, focusing on 1,7-dihydroxy-3-methoxy-2-prenylxanthone and its structural analogs. Due to the limited availability of comprehensive data on this specific molecule, this document leverages experimental results from closely related xanthone (B1684191) derivatives to offer a cross-model comparison and outline key mechanisms of action. The information herein is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this class of compounds.

Introduction to Prenylated Xanthones

Xanthones are a class of polyphenolic compounds naturally occurring in various plant species, most notably in the Garcinia genus.[1][2] These compounds, characterized by their tricyclic xanthen-9-one core structure, have garnered significant scientific interest for their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and potent anticancer properties.[3] The addition of isoprenoid groups, such as a prenyl group, often enhances the bioactivity of the xanthone scaffold. This compound is one such prenylated xanthone. While its specific anticancer profile is not extensively documented, studies on structurally similar compounds provide valuable insights into its potential efficacy and mechanisms.

Comparative Analysis of Cytotoxicity

To contextualize the potential efficacy of this compound, this section presents a comparative summary of in vitro cytotoxicity, measured by the half-maximal inhibitory concentration (IC50). Data for a structurally similar analog, 1,7-dihydroxy-2-methoxy-3-prenylxanthone , is presented alongside other xanthones and the standard chemotherapeutic drug, Doxorubicin, across various cancer cell lines.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Selected Xanthones and Doxorubicin

Compound/DrugCancer Cell LineCancer TypeIC50 (µM)Reference(s)
1,7-dihydroxy-2-methoxy-3-prenylxanthone KBOral Epidermoid Carcinoma20.0[3][4]
1,7-dihydroxy-2-methoxy-3-prenylxanthone KBv200Multidrug-Resistant KB30.0[4]
ForbesioneKKU-100Cholangiocarcinoma3.12[5]
Gambogic AcidKKU-100Cholangiocarcinoma0.34[5]
Gerontoxanthone CA549Lung Carcinoma9.69[6][7]
Gerontoxanthone CMCF-7Breast Adenocarcinoma11.54[6][7]
DoxorubicinKKU-100Cholangiocarcinoma0.38[5]
DoxorubicinMCF-7Breast Adenocarcinoma1.6[8]

Note: Data for 1,7-dihydroxy-2 -methoxy-3-prenylxanthone is used as a proxy due to the scarcity of data for the 3-methoxy isomer.

Mechanisms of Anticancer Action

Studies on various xanthones suggest that their anticancer effects are mediated through multiple mechanisms, primarily the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis is a critical pathway for eliminating cancerous cells. Many xanthones, including gambogic acid and forbesione, have been shown to induce apoptosis in cancer cells.[5] This is often achieved through the intrinsic (mitochondrial) pathway, which involves the modulation of the Bcl-2 family of proteins.

The process typically involves the following steps:

  • Down-regulation of Anti-Apoptotic Proteins: A decrease in the expression of proteins like Bcl-2 that protect the cell from apoptosis.

  • Up-regulation of Pro-Apoptotic Proteins: An increase in the expression of proteins like Bax that promote apoptosis.

  • Mitochondrial Disruption: The altered Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.

  • Caspase Activation: Cytochrome c release triggers the activation of a cascade of executioner enzymes, primarily Caspase-9 and Caspase-3, which dismantle the cell.[5]

G Hypothesized Intrinsic Apoptosis Pathway for Xanthones cluster_0 Cellular Stress cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade Xanthone Xanthone Bcl2 Bcl-2 / Survivin (Anti-Apoptotic) Xanthone->Bcl2 inhibits Bax Bax / AIF (Pro-Apoptotic) Xanthone->Bax activates Mito Mitochondrial Cytochrome c Release Bcl2->Mito Bax->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by xanthone compounds.

Cancer is characterized by uncontrolled cell division. Certain natural compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating. For instance, some chalcones, which are structurally related to xanthones, have been observed to arrest cells in the G0/G1 or G2/M phases of the cell cycle.[9][10][11] This mechanism provides another avenue for inhibiting tumor growth.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer effects of compounds like this compound.

G General Workflow for In Vitro Anticancer Drug Screening cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis cluster_3 Results prep Prepare Cancer Cell Culture seed Seed Cells into 96-well Plates prep->seed treat Treat cells with Xanthone (Varying Concentrations) seed->treat incubate Incubate for 24-72 hours treat->incubate mtt Perform MTT Assay (Cell Viability) incubate->mtt flow Perform Flow Cytometry (Apoptosis / Cell Cycle) incubate->flow wb Perform Western Blot (Protein Expression) incubate->wb ic50 Calculate IC50 Value mtt->ic50 apoptosis_rate Quantify Apoptosis Rate flow->apoptosis_rate pathway Analyze Signaling Pathway wb->pathway

Caption: A typical experimental workflow for evaluating cytotoxic compounds.

This assay is used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 0.1 to 100 µM). A control group is treated with the vehicle (e.g., DMSO) alone.

  • Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.[12]

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Cells are cultured in 6-well plates and treated with the test compound at its IC50 concentration for a set time (e.g., 24 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide (PI) staining solution are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the rate of apoptosis induction.[13]

Conclusion

While direct experimental evidence for this compound is still emerging, the available data on structurally related xanthones strongly suggests its potential as a valuable anticancer agent. The cytotoxic activities observed for its analogs against various cancer cell lines, including multidrug-resistant variants, are promising.[4] The likely mechanisms of action involve the induction of apoptosis via the intrinsic mitochondrial pathway and potentially cell cycle arrest. The protocols and comparative data presented in this guide offer a framework for future investigations to fully elucidate the therapeutic promise of this specific natural product. Further research is warranted to validate these effects and explore its in vivo efficacy.

References

Reproducibility of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone Synthesis and Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and biological evaluation of 1,7-dihydroxy-3-methoxy-2-prenylxanthone, a naturally occurring xanthone (B1684191) found in the pericarp of Garcinia mangostana[1][2]. Due to the limited availability of a complete and validated synthetic protocol and a comprehensive, multi-study bioactivity dataset for this specific compound, this guide also includes data on structurally similar prenylated xanthones to offer a broader context for its potential synthesis and biological activities.

Executive Summary

This compound belongs to the class of prenylated xanthones, a group of compounds known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects. While this xanthone is naturally available, its reproducible chemical synthesis is crucial for ensuring a stable supply for research and development. This guide outlines a plausible synthetic pathway based on established methods for xanthone synthesis and C-prenylation. Furthermore, it presents a comparative overview of its reported and anticipated bioactivities, alongside detailed protocols for key bioassays. The reproducibility of both the synthesis and bioassays is discussed in the context of general challenges in natural product chemistry and the inherent variability of biological assays.

Synthesis of this compound: A Plausible Pathway

A reproducible, step-by-step synthesis protocol for this compound has not been explicitly detailed in the reviewed literature. However, a plausible synthetic route can be constructed by combining established methods for the synthesis of the xanthone core and subsequent C-prenylation.

Proposed Synthetic Pathway:

The synthesis can be envisioned in two main stages:

  • Formation of the Xanthone Core: Synthesis of 1,3,7-trihydroxy-3-methoxyxanthone.

  • C-Prenylation: Introduction of the prenyl group at the C-2 position.

Synthetic Pathway cluster_0 Stage 1: Xanthone Core Synthesis cluster_1 Stage 2: C-Prenylation A 2,4-Dihydroxy-6-methoxybenzoic acid C 1,3,7-Trihydroxy-3-methoxyxanthone A->C Eaton's Reagent B Phloroglucinol (B13840) B->C E This compound C->E Base (e.g., KOH) D Prenyl bromide D->E

Figure 1: Plausible synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 1,3,7-Trihydroxy-3-methoxyxanthone (General Procedure)

This protocol is adapted from general methods for polyhydroxyxanthone synthesis.

  • Reaction Setup: In a round-bottom flask, combine 2,4-dihydroxy-6-methoxybenzoic acid (1 equivalent) and phloroglucinol (1.1 equivalents).

  • Addition of Eaton's Reagent: Carefully add Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) to the flask under a nitrogen atmosphere. The reagent often serves as both catalyst and solvent.

  • Reaction Conditions: Heat the mixture with stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, pour the reaction mixture onto ice water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Stage 2: C-Prenylation of 1,3,7-Trihydroxy-3-methoxyxanthone (Adapted from a similar reaction)

This protocol is based on the C-prenylation of 1,3-dihydroxyxanthone[3].

  • Reaction Setup: Dissolve 1,3,7-trihydroxy-3-methoxyxanthone (1 equivalent) in a suitable solvent such as methanol (B129727) or acetone.

  • Addition of Base: Add a base, for example, potassium hydroxide (B78521) (KOH) (2-3 equivalents), to the solution and stir.

  • Addition of Prenylating Agent: Add prenyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 24-48 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer, dry it, and concentrate it. Purify the final product by column chromatography to isolate this compound.

Reproducibility Considerations for Synthesis:

The reproducibility of natural product synthesis can be challenging. Factors that can influence the outcome include:

  • Purity of Reagents: The purity of starting materials and reagents is critical.

  • Reaction Conditions: Precise control of temperature, reaction time, and atmosphere is necessary.

  • Work-up and Purification: Variations in extraction and chromatography techniques can affect the yield and purity of the final product.

Given that a specific, optimized protocol for this synthesis is not available, significant optimization of the above-generalized procedure would be required to achieve a reproducible and high-yielding process.

Bioassays and Comparative Data

The biological activities of this compound are not extensively documented. However, based on the activities of structurally similar xanthones isolated from Garcinia species, it is expected to exhibit cytotoxic, antioxidant, and anti-inflammatory properties.

Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method to assess the cytotoxic effects of compounds on cancer cell lines.

Table 1: Comparative Cytotoxicity of Prenylated Xanthones against various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compound Data Not Available --
α-MangostinMCF-7 (Breast)8.17 ± 0.58[4]
α-MangostinMDA-MB-231 (Breast)11.4 ± 2.10[4]
γ-MangostinPC-3 (Prostate)6.21[1]
Garcimangosxanthone CA549 (Lung)4.84[1]
1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneRAW 264.7 (Macrophage)>20[5]
1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneBV2 (Microglia)>20[5]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (0.5 mg/mL in media) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Xanthone A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Figure 2: General workflow of the MTT cytotoxicity assay.

Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used method to evaluate the antioxidant potential of compounds.

Table 2: Comparative Antioxidant Activity of Prenylated Xanthones

CompoundDPPH IC50 (µM)Reference
This compound Data Not Available -
Xanthone 1 (from G. xanthochymus)19.64[6]
Xanthone 2 (from G. xanthochymus)45.21[6]
Xanthone 3 (from G. xanthochymus)38.52[6]
Artoflavone A24.2 ± 0.8[7]
Cycloartobiloxanthone26.8 ± 1.2[7]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Sample Preparation: Prepare various concentrations of the test compound in methanol.

  • Reaction: In a 96-well plate, mix the DPPH solution with the test compound solutions. Include a control (DPPH with methanol) and a blank (methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. The reproducibility of the DPPH assay is generally considered good, though it can be influenced by factors such as solvent, pH, and reaction time[8][9].

Anti-inflammatory Activity

The anti-inflammatory activity of xanthones is often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Table 3: Comparative Anti-inflammatory Activity of a Structurally Similar Xanthone

CompoundAssayCell LineIC50 (µM)Reference
This compound Data Not Available ---
1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneNO InhibitionRAW 264.75.77 ± 0.66[5]
1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneNO InhibitionBV28.12 ± 0.58[5]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Xanthone Xanthone Derivative (e.g., 1,7-dihydroxy-3-methoxy- 2-prenylxanthone) Xanthone->NFkB

Figure 3: Hypothesized anti-inflammatory mechanism of xanthones via NF-κB pathway.

Reproducibility of Bioassays

The reproducibility of in vitro bioassays can be influenced by several factors:

  • Cell Line Integrity: The passage number, health, and genetic stability of the cell lines used.

  • Reagent Quality: Variations in the quality and concentration of reagents like MTT, DPPH, and LPS.

  • Experimental Conditions: Differences in incubation times, temperatures, and instrumentation.

  • Data Analysis: Variations in the statistical methods used to calculate IC50 values.

To ensure the reproducibility of bioassay data, it is essential to use standardized protocols, well-characterized cell lines, and appropriate controls. Reporting detailed experimental procedures and raw data is also crucial for inter-laboratory validation.

Conclusion

While this compound is a promising natural product, a complete and reproducible synthetic pathway has yet to be published. The plausible route presented here provides a starting point for its chemical synthesis. The bioactivity of this specific xanthone is also underexplored. Based on data from structurally related compounds, it is likely to possess cytotoxic, antioxidant, and anti-inflammatory properties. The provided experimental protocols for key bioassays can be used to systematically evaluate its biological potential. Future research should focus on developing a robust and scalable synthesis and conducting comprehensive and reproducible bioactivity studies to fully elucidate the therapeutic potential of this compound.

References

Safety Operating Guide

Safe Disposal of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides detailed procedures for the proper disposal of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone, a xanthone (B1684191) derivative isolated from Garcinia mangostana.[1] In the absence of a specific Safety Data Sheet (SDS), this compound should be handled with caution, assuming it may present potential health and environmental hazards. The following guidelines are based on standard practices for the disposal of laboratory chemical waste and related xanthone compounds.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data for this compound, it must be treated as a hazardous chemical. All personnel handling this compound or its waste must wear appropriate Personal Protective Equipment (PPE) to minimize exposure.

Required PPE:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Footwear: Closed-toe shoes.

II. Waste Segregation and Container Management

Proper segregation of waste is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[2] Use separate, clearly labeled containers for different types of waste.

Waste TypeContainer RequirementsLabeling
Solid Waste Designated, sealed hazardous waste container."Hazardous Waste," "Solid Waste," and "this compound."
Liquid Waste Leak-proof, compatible hazardous waste container."Hazardous Waste," "Liquid Waste," and "this compound." Note the solvent used.
Sharps Waste Designated, puncture-proof sharps container."Hazardous Waste," "Sharps," and "Contaminated with this compound."

Key Operational Steps:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."[2]

  • Container Integrity: Keep waste containers securely closed except when adding waste.

  • Compatibility: Ensure the container material is compatible with the waste. For instance, if the compound is dissolved in a solvent, the container must be resistant to that solvent.

  • Segregation: Do not mix this waste stream with other incompatible waste types.

III. Disposal Procedures

The following step-by-step protocols outline the disposal process for different forms of waste contaminated with this compound.

A. Solid Waste Disposal Protocol

This protocol applies to items such as contaminated gloves, weighing paper, and paper towels.

  • Collection: Place all solid waste contaminated with this compound into the designated solid hazardous waste container.

  • Storage: Store the container in a designated, well-ventilated satellite accumulation area.[3]

  • Disposal Request: Once the container is full, contact your institution's Environmental Health and Safety (EHS) department for a hazardous waste pickup.[2]

B. Liquid Waste Disposal Protocol

This protocol is for solutions containing this compound, such as reaction mixtures or chromatographic fractions.

  • Collection: Pour liquid waste into the designated liquid hazardous waste container.

  • Solvent Segregation: If using different solvents, use separate waste containers for halogenated and non-halogenated solvents, if required by your institution.

  • Storage: Store the container in a secondary containment tray within a well-ventilated area to prevent spills.

  • Disposal Request: When the container is nearing capacity, arrange for a pickup from your institution's EHS department.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal process for this compound.

cluster_start Start: Waste Generation cluster_ppe Step 1: Safety cluster_classify Step 2: Waste Classification cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_sharps Sharps Waste Stream cluster_end Final Step: Disposal start Generate Waste Containing This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste Type ppe->classify solid_container Place in Labeled Solid Waste Container classify->solid_container Solid liquid_container Place in Labeled Liquid Waste Container classify->liquid_container Liquid sharps_container Place in Labeled Sharps Container classify->sharps_container Sharps solid_storage Store in Designated Area solid_container->solid_storage ehs_pickup Contact EHS for Hazardous Waste Pickup solid_storage->ehs_pickup liquid_storage Store in Secondary Containment liquid_container->liquid_storage liquid_storage->ehs_pickup sharps_storage Store Securely sharps_container->sharps_storage sharps_storage->ehs_pickup

Caption: Waste Disposal Workflow for this compound.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general procedures for handling laboratory chemical waste are well-established. The protocols provided above are based on guidelines from governmental and institutional safety resources.[3]

Key Principles of Chemical Waste Management:

  • Source Reduction: Minimize the generation of waste by carefully planning experiments and using the smallest necessary quantities of chemicals.[3]

  • Segregation: Always segregate different classes of chemical waste to prevent accidental reactions.

  • Identification: Ensure all waste is accurately identified and labeled to inform handlers of its contents and potential hazards.

  • Institutional Procedures: Always follow the specific waste disposal protocols established by your institution's EHS department.

This guidance provides a framework for the safe handling and disposal of this compound. Researchers, scientists, and drug development professionals should always consult their institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 1,7-Dihydroxy-3-methoxy-2-prenylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated. The following procedures are based on the safety data for the parent compound, Xanthone, and general best practices for handling potentially hazardous chemical powders.[1][2]

Hazard Assessment

While specific toxicological data for this compound is limited, the parent compound, Xanthone, is classified as toxic if swallowed and causes skin and eye irritation.[2] Therefore, this derivative should be handled as a hazardous chemical. It is described as a yellow powder, which requires measures to control dust and aerosol generation during handling.[3]

Potential Hazards:

  • Toxic if swallowed.[2]

  • May cause skin and eye irritation.[1][2]

  • Inhalation of dust may cause respiratory irritation.[1]

  • Long-term exposure to related compounds may have cumulative health effects.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound.

PPE Category Recommended Equipment Rationale
Eye Protection Chemical safety goggles or a full-face shield.[4]To protect eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[1][5][6][7]To prevent skin contact. Nitrile gloves are a good general choice for incidental contact.[7] For extended contact or handling of solutions, consider heavier-duty gloves like butyl rubber.[6] Always inspect gloves for tears or punctures before use.[7]
Body Protection A laboratory coat should be worn at all times. For procedures with a higher risk of contamination, a disposable, fluid-resistant gown is recommended.[4]To protect skin and clothing from contamination.
Respiratory Protection An N95 or higher-rated respirator is recommended, especially when handling the powder outside of a containment device or when there is a risk of aerosolization.[4]To prevent inhalation of fine dust particles.

Operational Plan: Safe Handling Protocol

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe laboratory environment.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Designate Work Area (Fume Hood or Ventilated Enclosure) gather_ppe 2. Assemble and Don PPE prep_area->gather_ppe prep_materials 3. Prepare Materials (Spatulas, Weigh Boats, Solvents) gather_ppe->prep_materials weigh 4. Weighing (Minimize Dust Generation) prep_materials->weigh dissolve 5. Dissolution (Add Solvent to Powder Slowly) weigh->dissolve experiment 6. Perform Experiment dissolve->experiment decontaminate 7. Decontaminate Work Surface experiment->decontaminate dispose_waste 8. Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe 9. Doff PPE Correctly dispose_waste->remove_ppe wash_hands 10. Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Step-by-Step Guidance:

  • Preparation:

    • All work with the solid compound should be conducted in a certified chemical fume hood or a containment ventilated enclosure to minimize inhalation exposure.[4]

    • Ensure the work area is clean and uncluttered.[8]

    • Lay down disposable bench covers to contain any potential spills.[3]

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) before starting.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer:

    • When weighing, use a spatula to handle the powder and avoid generating dust.[4] Pouring the powder directly from the bottle is discouraged as it can lead to spills.[3]

    • Keep the container closed when not in use.[3]

    • If possible, transfer the powder in several small scoops.[3]

  • Dissolution:

    • When preparing solutions, add the solvent to the powder slowly to prevent splashing.[4]

  • Post-Handling:

    • After completing the experimental work, decontaminate the work surface and any non-disposable equipment with an appropriate solvent.

    • Properly remove and dispose of all PPE.[4]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]

Disposal Plan

Until comprehensive safety data is available, this compound and all materials contaminated with it must be treated as hazardous chemical waste.[10]

Waste Type Disposal Procedure
Unused Solid Compound Collect in a clearly labeled, sealed, and compatible hazardous waste container.[10] The label should include "Hazardous Waste" and the full chemical name.[10]
Contaminated Solid Waste Items such as gloves, weigh boats, and paper towels should be collected in a designated, sealed hazardous waste container.[10]
Contaminated Liquid Waste Collect all liquid waste containing the compound in a separate, leak-proof, and clearly labeled hazardous waste container.[10] Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.[10]
Contaminated Sharps Needles, pipettes, or other sharps contaminated with the compound must be disposed of in a designated sharps container for hazardous chemical waste.[10]
Empty Containers The original container should be triple-rinsed with a suitable solvent.[10] The rinsate must be collected and treated as hazardous waste.[10] After rinsing, the container can be disposed of in the regular trash or recycled, after defacing the label.[11]

General Disposal Guidelines:

  • Never dispose of this chemical down the drain or in the regular trash.[10]

  • Store hazardous waste containers in a designated, well-ventilated secondary containment area.[10][12]

  • Keep all hazardous waste containers securely closed except when adding waste.[12]

  • Contact your institution's EHS department to arrange for hazardous waste pickup.[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.